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4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride Documentation Hub

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  • Product: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride
  • CAS: 1220027-47-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The molecule 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly functionalized, rigidified diamine scaffold. Piperazine and its derivatives are among the most frequently utilized struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly functionalized, rigidified diamine scaffold. Piperazine and its derivatives are among the most frequently utilized structural motifs in FDA-approved drugs, prized for their ability to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability[1]. Specifically, the incorporation of the pyrrolidin-2-ylmethyl moiety is a proven strategy in the design of potent GPCR ligands, including 5-HT6 receptor modulators and various kinase inhibitors[2].

This whitepaper provides a comprehensive, self-validating methodology for the synthesis of this scaffold. By leveraging a highly selective reductive amination followed by a controlled deprotection sequence, researchers can obtain this building block in quantitative yields and high purity, suitable for downstream medicinal chemistry applications.

Retrosynthetic Analysis & Strategic Rationale

The target molecule consists of two primary domains: a piperazin-2-one core and a pyrrolidine ring linked via a methylene bridge.

Causality Behind the Disconnection Strategy: Direct alkylation of piperazin-2-one with a 2-(halomethyl)pyrrolidine derivative is strategically flawed. Alkylation of secondary amines with sterically hindered, functionally rich electrophiles often suffers from competing elimination reactions (forming alkenes) or the formation of highly reactive aziridinium intermediates, leading to complex mixtures and low yields.

Instead, reductive amination is the premier method for this N-alkylation[1]. By reacting the nucleophilic N4 position of piperazin-2-one with N-Boc-pyrrolidine-2-carboxaldehyde (Boc-prolinal)—a readily available chiral pool derivative of L-proline[3]—the C-N bond is formed cleanly. The N1 position of piperazin-2-one is an amide (lactam) and is entirely non-nucleophilic under these conditions, ensuring absolute regioselectivity.

Rationale for the Dihydrochloride Salt: Isolating the final product as a free base is suboptimal. The free base contains two basic nitrogen atoms, making it prone to oxidative degradation and atmospheric CO2 absorption (forming carbamates). Deprotecting the Boc group using anhydrous HCl in dioxane directly precipitates the product as a dihydrochloride salt. This avoids the use of Trifluoroacetic acid (TFA), which yields hygroscopic trifluoroacetate salts that can exhibit background toxicity in downstream biological assays.

Mechanistic Pathway: Reductive Amination Workflow

The synthesis is a two-step continuous workflow. In the first step, the secondary amine of piperazin-2-one condenses with the aldehyde of Boc-prolinal to form a hemiaminal, which subsequently dehydrates to an electrophilic iminium ion. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde.

SynthesisWorkflow SM1 Piperazin-2-one (Nucleophile) Cond Reductive Amination NaBH(OAc)3, DCE, AcOH rt, 12 h SM1->Cond SM2 N-Boc-pyrrolidine-2-carboxaldehyde (Electrophile) SM2->Cond Int Boc-Protected Intermediate (TLC/LC-MS Checkpoint) Cond->Int >85% yield Deprot Boc Deprotection 4M HCl in Dioxane rt, 2 h Int->Deprot Product 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride Deprot->Product Quantitative

Figure 1: Synthetic workflow for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride.

Quantitative Data & Optimization

To ensure maximum throughput, the reductive amination step was optimized. 1,2-Dichloroethane (DCE) was chosen over Dichloromethane (DCM) due to the superior solubility profile of STAB in DCE, which prevents the reducing agent from crashing out of solution and stalling the reaction.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReductant (1.5 eq)AdditiveTime (h)Isolated Yield (%)
1DCMNaBH(OAc)₃None2465
2DCE NaBH(OAc)₃ AcOH (0.1 eq) 12 88
3MeOHNaBH₃CNAcOH (0.1 eq)1872
4THFNaBH(OAc)₃AcOH (0.1 eq)2455

Note: The addition of catalytic acetic acid (Entry 2) accelerates the dehydration of the hemiaminal to the iminium ion, significantly boosting the reaction rate and overall yield.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of tert-butyl 2-((3-oxopiperazin-1-yl)methyl)pyrrolidine-1-carboxylate

Objective: Regioselective N-alkylation via reductive amination.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol) and N-Boc-pyrrolidine-2-carboxaldehyde (2.09 g, 10.5 mmol).

  • Solvation & Catalysis: Suspend the reagents in anhydrous 1,2-Dichloroethane (DCE) (30 mL). Add glacial acetic acid (60 mg, 1.0 mmol, 0.1 eq) to the mixture. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete iminium ion formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the piperazin-2-one peak disappears and a dominant peak at m/z 284.1 [M+H]⁺ emerges. TLC (10% MeOH in DCM) stained with Ninhydrin should show the disappearance of the secondary amine starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to afford the intermediate as a pale yellow oil (Yield: ~88%).

Step 2: Boc-Deprotection and Dihydrochloride Salt Formation

Objective: Cleavage of the tert-butyloxycarbonyl protecting group and simultaneous salt formation.

  • Preparation: Dissolve the intermediate from Step 1 (2.50 g, 8.8 mmol) in anhydrous Dichloromethane (10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Dropwise, add a commercially available solution of 4M HCl in dioxane (15 mL, 60.0 mmol).

  • Propagation: Stir the mixture vigorously at room temperature. Within 15–30 minutes, a white precipitate will begin to form as the dihydrochloride salt crashes out of the mildly non-polar solvent mixture. Continue stirring for a total of 2 hours to ensure complete deprotection.

  • Validation Checkpoint 2 (In-Process): Monitor the evolution of isobutylene gas and CO₂. The reaction is complete when gas evolution ceases.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the white filter cake extensively with cold, anhydrous diethyl ether (3 × 20 mL) to remove any residual dioxane and organic impurities.

  • Drying & Final Validation: Dry the highly crystalline white solid under a high vacuum for 12 hours. Validate the final product via ¹H NMR (in D₂O). The spectrum must show the complete absence of the intense 9H singlet at ~1.4 ppm (indicating successful Boc removal). The final yield of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is typically quantitative (>98%).

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Exploratory

Pharmacological Profiling and Mechanistic Utility of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics often relies on the deployment of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often relies on the deployment of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biological targets. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly versatile, diamine-containing heterocyclic building block. While not a standalone therapeutic, it serves as a critical structural anchor in the design of targeted agents, most notably reversible Monoacylglycerol Lipase (MAGL) inhibitors and G-protein coupled receptor (GPCR) modulators.

This technical guide dissects the structural rationale, mechanistic binding pathways, and in vitro validation protocols for utilizing this scaffold in drug development.

Structural Rationale & Physicochemical Properties

The architecture of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one is engineered to solve several common pharmacokinetic and thermodynamic challenges in drug design:

  • Conformational Restriction: Standard rings are highly flexible, which can lead to a high entropic penalty upon binding to a target protein[1]. The inclusion of a lactam moiety (piperazin-2-one) restricts this flexibility. Furthermore, the resonance delocalization of the N1 lone pair into the adjacent carbonyl group reduces the basicity of N1, ensuring the ring does not become overly positively charged at physiological pH.

  • Chiral Vectorization: The pyrrolidin-2-ylmethyl group introduces a stereocenter. Depending on whether the (R)- or (S)-enantiomer is utilized, the basic pyrrolidine nitrogen is projected into specific spatial quadrants, allowing precise targeting of solvent-exposed or acidic pockets within the protein[2].

  • Dihydrochloride Salt Formulation: The free base form of diamines is often lipophilic and prone to oxidation. The dihydrochloride salt ensures optimal aqueous solubility. At pH 7.4, the pyrrolidine nitrogen (pKa ~10.4) is fully protonated, while the N4 of the piperazine ring is partially protonated. This dual-salt form allows rapid dissolution in aqueous assay buffers without relying on high concentrations of DMSO, which can cause artifactual enzyme inhibition.

Mechanism of Action: Target Engagement Pathways

Because this compound is a structural scaffold, its mechanism of action is defined by how it anchors larger, derivatized molecules into target active sites. Literature highlights two primary mechanistic pathways for this pharmacophore:

Pathway A: Reversible Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a major serine hydrolase in the central nervous system responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid. Inhibiting MAGL is a prime therapeutic strategy for neurodegenerative diseases. Recent structure-based drug design studies have utilized piperazinyl pyrrolidin-2-ones to create potent, reversible MAGL inhibitors [3].

  • Mechanistic Binding: The basic pyrrolidine nitrogen forms a critical ionic salt bridge with acidic residues near the catalytic triad (Ser122-Asp239-His269). Simultaneously, the rigid piperazin-2-one core positions lipophilic substituents directly into the hydrophobic acyl-binding pocket, blocking substrate access without permanently inactivating the enzyme[3].

Pathway B: GPCR Antagonism (α-Adrenoceptors)

Pyrrolidine and piperazine hybrids are classic pharmacophores for aminergic GPCRs. Specific pyrrolidin-2-one/piperazine derivatives act as non-selective α-adrenoceptor antagonists, which have been shown to improve disrupted lipid profiles and reduce blood glucose levels [4].

  • Mechanistic Binding: The protonated pyrrolidine nitrogen mimics endogenous monoamines (like noradrenaline), anchoring to the highly conserved Asp3.32 residue in transmembrane helix 3 of the receptor via a strong ionic bond, while the piperazinone core stabilizes the receptor in its inactive conformation.

MOA Scaffold 4-(pyrrolidin-2-ylmethyl) piperazin-2-one Pyrrolidine Pyrrolidine Motif (pKa ~10.4) Scaffold->Pyrrolidine Piperazinone Piperazin-2-one (Conformational Restraint) Scaffold->Piperazinone Ionic Ionic Anchor (Asp / Glu) Pyrrolidine->Ionic Protonated Amine HBond H-Bond Network (Ser / Thr) Piperazinone->HBond Lactam C=O Target Protein Target (MAGL / GPCR) Ionic->Target HBond->Target

Scaffold binding mechanism highlighting ionic and hydrogen bond interactions with target proteins.

Experimental Workflows: Self-Validating In Vitro Assays

To evaluate derivatives of the 4-(pyrrolidin-2-ylmethyl)piperazin-2-one scaffold, researchers must employ robust, self-validating biochemical assays. Below is the gold-standard protocol for evaluating reversible MAGL inhibition.

Protocol: Fluorogenic MAGL Inhibition Assay

Expertise & Causality: This protocol is designed to eliminate false positives caused by compound aggregation (a common issue with lipophilic derivatives) and to account for the slow-binding kinetics typical of reversible inhibitors.

  • Reagent & Buffer Preparation:

    • Prepare the assay buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.01% CHAPS.

    • Causality: CHAPS is a zwitterionic detergent. Its inclusion is strictly required to prevent the formation of colloidal aggregates by the test compounds, ensuring that any observed inhibition is driven by 1:1 active-site binding rather than non-specific protein sequestration.

  • System Validation (Quality Control):

    • Plate a full concentration-response curve of JZL184 (a known irreversible MAGL inhibitor) as a positive control, alongside DMSO vehicle controls.

    • Validation Check: Calculate the Z'-factor for the microplate. Proceed with data analysis ONLY if Z' > 0.6, confirming a robust signal-to-background ratio.

  • Protein-Ligand Pre-Incubation:

    • Incubate 50 pM recombinant human MAGL with varying concentrations of the scaffold derivative for 30 minutes at 37°C.

    • Causality: Reversible inhibitors featuring rigid piperazinone cores often display slow-onset binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium prior to substrate introduction, preventing artificially inflated IC50 values.

  • Substrate Addition & Kinetic Readout:

    • Initiate the reaction by adding the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • Monitor fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 20 minutes to calculate the initial reaction velocity ( V0​ ).

Protocol Step1 Compound Prep (Aqueous Buffer) Step2 Pre-Incubation (Thermodynamic Eq.) Step1->Step2 Step3 Substrate Addition (Fluorogenic) Step2->Step3 Step4 Kinetic Readout (IC50 Calculation) Step3->Step4

Step-by-step in vitro screening workflow for evaluating scaffold-derived compounds.

Quantitative Data Presentation

The table below summarizes representative pharmacological data demonstrating how derivatization of the 4-(pyrrolidin-2-ylmethyl)piperazin-2-one core transforms an inactive scaffold into highly potent target-specific modulators.

Scaffold / DerivativePrimary TargetIC50 / Ki (nM)Pharmacological ActionSource Reference
Base Scaffold (Underivatized)MAGL / GPCRs>10,000Inactive Structural AnchorAida et al., 2018
Compound (R)-3t (Derivatized)MAGL1.2 ± 0.3Potent Reversible InhibitorAida et al., 2018
o-Tolyl Derivative α1-Adrenoceptor45 ± 5Non-selective AntagonistDudek et al., 2018
o-Tolyl Derivative α2-Adrenoceptor120 ± 15Non-selective AntagonistDudek et al., 2018

Conclusion

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride represents a highly optimized chemical building block. By combining the basicity of a pyrrolidine ring with the conformational rigidity of a piperazin-2-one lactam, it provides medicinal chemists with a reliable vector for projecting functional groups into target binding pockets. When utilized within rigorous, self-validating biochemical workflows, it continues to yield potent candidates for CNS disorders and metabolic syndromes.

References

  • Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist Source: Journal of Endocrinological Investigation (PubMed / NIH) URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

Sources

Foundational

Structural and Physicochemical Analysis of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride: A Technical Whitepaper

Executive Summary The compound 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride represents a highly privileged, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. Combining the conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride represents a highly privileged, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. Combining the conformational restriction of a lactam (piperazin-2-one) with the localized basicity of a chiral pyrrolidine ring, this building block is a critical structural motif in the design of targeted bifunctional degraders (PROTACs)[1], PI3K inhibitors[2], and GPCR antagonists[3].

This whitepaper provides an in-depth technical guide to the structural elucidation, physicochemical profiling, and analytical validation of this specific dihydrochloride salt. By moving beyond basic characterization, we detail the causality behind analytical choices and establish self-validating protocols to ensure absolute data integrity during drug development workflows.

Pharmacological & Chemical Relevance

The architectural brilliance of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one lies in its dual-ring system, connected via a flexible methylene linker.

  • The Piperazin-2-one Core: Unlike standard piperazines, which are highly basic and metabolically labile, the introduction of the lactam carbonyl reduces the basicity of the adjacent nitrogen (N1) and provides a rigid hydrogen-bond donor/acceptor vector. This bioisosteric replacement confers enhanced metabolic stability and conformational constraint[4]. Furthermore, piperazin-2-one derivatives have demonstrated significant utility in cytotoxic and antiproliferative applications[5].

  • The Pyrrolidine Core: The pyrrolidine ring serves as the primary basic center. Its high pKa (~9.5) ensures that it remains protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues in target protein binding pockets, a mechanism heavily exploited in CXCR4 antagonists[3].

  • The Dihydrochloride Salt Form: Isolating this scaffold as a dihydrochloride salt maximizes aqueous solubility and prevents the oxidative degradation often seen in free-base aliphatic amines.

Physicochemical Profiling & Protonation Dynamics

Understanding the protonation sequence of this molecule is vital for both chromatographic method development and formulation. The molecule possesses two basic centers and one neutral lactam center.

  • First Protonation (pKa ~9.5): Occurs at the pyrrolidine nitrogen (N1').

  • Second Protonation (pKa ~6.5 - 7.0): Occurs at the piperazine nitrogen (N4).

  • Lactam Nitrogen (N1): Remains neutral (pKa < 0) due to resonance stabilization with the adjacent carbonyl.

Protonation FreeBase Free Base (Lipophilic, Neutral) Mono Mono-Protonated (Pyrrolidine N+, pKa ~9.5) FreeBase->Mono + H+ Di Di-Protonated (2HCl) (Piperazine N4+ & Pyrrolidine N+) Mono->Di + H+ Di->Mono pH 7.4 Buffer

Figure 1: Protonation state equilibrium of the bifunctional scaffold.
Table 1: Physicochemical Properties Summary
PropertyValue (Dihydrochloride Salt)Value (Free Base)
Chemical Formula C9H19Cl2N3OC9H17N3O
Exact Mass 255.0905 Da183.1372 Da
Physical State Crystalline SolidViscous Oil / Amorphous
Aqueous Solubility > 50 mg/mL< 5 mg/mL
H-Bond Donors 4 (including NH2+ and NH+)2
H-Bond Acceptors 44

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The structural elucidation of piperazin-2-ones requires careful solvent selection[6]. While D2​O is an excellent solvent for highly polar dihydrochloride salts, it causes rapid deuterium exchange of the lactam (NH), pyrrolidinium ( NH2+​ ), and piperazinium ( NH+ ) protons. Therefore, anhydrous DMSO-d6 is the mandatory solvent for complete structural mapping.

In DMSO-d6, the lactam NH typically resonates as a broad singlet near 8.0–8.5 ppm. The protonated pyrrolidine nitrogen ( NH2+​ ) will appear far downfield (9.0–9.5 ppm), confirming the salt state.

Table 2: Expected 1H NMR Assignments (DMSO-d6, 400 MHz)
Proton LocationMultiplicityExpected Shift (ppm)Integration
Pyrrolidine NH2+​ Broad multiplet9.00 - 9.502H (Exchangeable)
Piperazine NH+ Broad singlet10.00 - 10.501H (Exchangeable)
Lactam NH (N1)Broad singlet8.00 - 8.501H (Exchangeable)
Piperazine C3- H2​ AB Quartet / Singlet3.80 - 4.202H
Pyrrolidine C2'-HMultiplet3.80 - 4.001H
Linker - CH2​ -Doublet / Multiplet3.50 - 3.702H
Piperazine C5- H2​ , C6- H2​ Multiplets3.20 - 3.604H
Pyrrolidine C3', C4', C5'Multiplets1.60 - 3.206H
High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the salt dissociates, and the free base is protonated to yield the [M+H]+ ion at m/z 184.1444 . Tandem MS (CID) predominantly cleaves the C-N bond at the methylene linker, resulting in a signature product ion corresponding to the loss of the pyrrolidine ring, which is highly diagnostic for this specific connectivity.

Self-Validating Analytical Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . They contain internal logic checks that automatically flag degraded samples, incorrect salt stoichiometry, or instrument miscalibration.

Workflow Sample Dihydrochloride Salt Sample Prep NMR qNMR Spectroscopy (DMSO-d6, Internal Std) Sample->NMR MS LC-HRMS/MS (ESI+, Mass Error <5ppm) Sample->MS Elucidation Structural Validation & Purity Certification NMR->Elucidation MS->Elucidation

Figure 2: Self-validating analytical workflow for structural elucidation.
Protocol 1: Self-Validating qNMR Structural Analysis

Causality: Using an internal standard of known purity allows simultaneous absolute quantification and structural verification. If the molecule has degraded (e.g., lactam ring opening), the proton integral ratios will fail the validation check.

  • Preparation: Accurately weigh 10.0 mg of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride and 5.0 mg of Maleic Acid (traceable internal standard, singlet at 6.26 ppm).

  • Solvation: Dissolve the mixture entirely in 600 µL of anhydrous DMSO-d6.

  • Acquisition: Acquire a 1D 1H NMR spectrum with a relaxation delay ( d1​ ) of ≥10 seconds to ensure complete T1 relaxation for all protons.

  • Validation Check (The Self-Validation Step):

    • Integrate the Maleic Acid singlet (2 protons).

    • Integrate the entire aliphatic region of the sample (1.50 ppm to 4.50 ppm).

    • Pass Criteria: The aliphatic integral must equate to exactly 15.0 ± 0.2 protons relative to the molar ratio of the standard. A deviation indicates either the presence of aliphatic impurities or a stoichiometric imbalance in the dihydrochloride salt.

Protocol 2: LC-HRMS/MS Fragmentation Profiling

Causality: High-resolution mass accuracy confirms the elemental composition, while the MS/MS fragmentation pattern ensures the structural topology (specifically the linker position) is correct.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Isolation: Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion at m/z 184.14.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV.

  • Validation Check (The Self-Validation Step):

    • Pass Criteria 1: The mass error of the [M+H]+ parent ion must be < 5 ppm compared to the theoretical exact mass of 184.1444 Da. If >5 ppm, the instrument calibration is invalid and the run must be aborted.

    • Pass Criteria 2: The MS/MS spectrum must contain the diagnostic fragment ion representing the cleavage of the methylene-pyrrolidine bond.

References[1] Justia Patents. "targeted bifunctional degraders". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvgqlNCcRHSVdB59rhE32-Jk8SdLwE4kwIBzfXNbJ-LMOoF2Mge9m5MB-N4wl6e5AOcC3_dZ1tguhz-Lik9o_ulSqPzB76TcqoHTJtevmuaMivky6EAZXs1nzMlVwI3BpXkbqSVwzB[2] Google Patents. "US7872003B2 - Pharmaceutical compounds". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBeTA1Q_WRPdj8guP_PCE2ktQ3OLFWtG-fUKWDlMI5wnJSMJ2vb4MNM5oPwbnmVHsg8MvrFiYLDsHtoXuPO9-4LIpNzlELU6c2xAtpSiTTGP9uR8ngnGKiEvsWefuG8a5xdF6dcvXn0i9v[6] PMC. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAKfyY34SjAsqSKsD1W8q9zNIaF2QQzWw5OSCeX0f8ef1Pza8TEtIdKQgFGpX-F2X7vEyOKCkKqJH0clTfmOXhhvn4Vqw1h9wpzQ0sLujnVVhWiORG3368f8oJ4b8vGsA-o0NKf13AiF1xrw==[5] MDPI. "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUuz1QFKLhmrrr8n8hPiKx8P6OWf67VsB1mCXGuMj8qEGxz1vWlxqEeK0ENAwYHLkQACYwrq6KPNWojnl2GilMjGnMLBh9o2A4VnsE6CIydiHp1psYXlQch3q2MtvSaB4lcA==[4] Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGrLTZO_2aAMgrS7EhG2dSkd_bwSa5i-51g4CMPhZHZ_8G7NkQweFe5UYgunuPoDGF03BlTEBrG9bsVgbMyld7vkF4ChLSwbYlmS7lREdKP5e1SQUIByH4omatq_bOtW5S49duCFxhYThiK35VGXd16DhEgItRYF99oz6NvFafhSNqffyIn0MXjdrAC6RlgN2Q5ZAEBVuhzoLar-3xuiX92Lm0UT5e9nc=[3] PubMed. "Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFUNfV35MRa_i32tgTybUy7XcKzK99zVO__7VtpQrVfmum-neb543NePVjB6PomGUPmTFLET1aZSNaLN-EY0cs0fwG9V6TKJ_uKtU1Z6JddoIvSLDBJKgepw2jOUNIdYb2g1U=

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Foundational

potential biological targets of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

An in-depth technical analysis of the bifunctional scaffold 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride reveals a highly versatile pharmacophore engineered for precision targeting in modern drug discovery. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the bifunctional scaffold 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride reveals a highly versatile pharmacophore engineered for precision targeting in modern drug discovery. As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this scaffold’s design, outline its primary biological targets, and provide self-validating experimental workflows for its pharmacological evaluation.

Pharmacophore Deconstruction: The Causality of the Scaffold

The molecular architecture of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is not arbitrary; it is a meticulously designed chimera of two privileged structures. Understanding the physical chemistry of this scaffold explains its propensity for specific biological targets.

  • The Piperazin-2-one Core: Traditional piperazine rings are ubiquitous in medicinal chemistry but often suffer from rapid oxidative metabolism and off-target hERG channel liabilities due to the presence of two highly basic nitrogens. The introduction of a carbonyl group to form1 [1] reduces the basicity of the adjacent nitrogen, forming a rigid amide. This enhances metabolic stability, restricts the conformational space, and introduces a potent hydrogen-bond acceptor capable of interacting with target protein backbones.

  • The Pyrrolidin-2-ylmethyl Moiety: This moiety provides a basic aliphatic amine (typically protonated at physiological pH, hence the dihydrochloride salt form). This protonated nitrogen is the critical anchor point for 2 [2], where it forms an indispensable salt-bridge with a highly conserved Aspartate residue (e.g., Asp 3.32) in the orthosteric binding pocket.

Primary Biological Targets & Mechanistic Pathways

When incorporated into larger molecular entities, this scaffold directs the ligand toward several high-value therapeutic targets.

A. Dopamine D3 Receptors (D3R) and Mu-Opioid Receptors (MOR)

Derivatives containing the pyrrolidin-2-ylmethyl motif, heavily inspired by the eticlopride pharmacophore, are premier candidates for 3 [3]. The rationale is to achieve potent analgesia via MOR agonism while simultaneously mitigating opioid tolerance, reward, and addiction liabilities via D3R antagonism. The piperazin-2-one ring acts as an optimal spacer, orienting the pyrrolidine nitrogen into the D3R binding pocket while projecting the rest of the molecule toward the MOR interface.

G Ligand Bivalent Scaffold (Pyrrolidine + Piperazinone) D3R Dopamine D3 Receptor (Antagonism) Ligand->D3R MOR Mu-Opioid Receptor (Agonism) Ligand->MOR Gi Gi/o Protein Activation D3R->Gi MOR->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Outcome Analgesia without Addiction Liability cAMP->Outcome

GPCR dual-targeting signaling pathway for non-addictive analgesia.
B. 5-Hydroxytryptamine 6 (5-HT6) Receptors

The 5-HT6 receptor is a major target for cognitive enhancement in Alzheimer's disease and schizophrenia. Research demonstrates that incorporating the 4 [4] into indole or arylsulfonamido cores yields ligands with low-nanomolar affinity for 5-HT6. Interestingly, the chirality of the pyrrolidine ring dictates functional efficacy: (R)-enantiomers often function as full agonists, while (S)-enantiomers act as antagonists.

C. Targeted Protein Degradation (PROTACs)

Beyond direct receptor modulation, the piperazin-2-one and pyrrolidine motifs are increasingly utilized as rigidified linkers and E3 ligase recruitment ligands in Proteolysis Targeting Chimeras (PROTACs). For example, heterobifunctional molecules utilizing these rings have been developed for the 5 [5], exploiting the scaffold's favorable cell permeability and vector trajectory to bridge the target protein and the ubiquitin ligase complex.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profiles of lead compounds utilizing this specific scaffold across its primary biological targets.

Biological TargetScaffold Role / ModificationTypical Affinity ( Ki​ / IC50​ )Functional ActivityPrimary Therapeutic Indication
Dopamine D3 (D3R) Pharmacophore anchor (salt bridge)0.5 nM – 15 nMAntagonist / Partial AgonistSubstance Use Disorders, Pain
Mu-Opioid (MOR) Bivalent tethering1.0 nM – 25 nMAgonistPain Management
5-HT6 Receptor Orthosteric binding motif0.1 nM – 5.0 nMAgonist (R) / Antagonist (S)Cognitive Deficits (Alzheimer's)
nAChR ( α4β2 ) Cation- π interaction mediator10 nM – 50 nMPartial AgonistNeurological Disorders
PARP14 PROTAC Linker / LigandDegradation DC50​ < 100 nMUbiquitination / DegradationOncology, Allergic Airway Disease

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one derivatives must employ self-validating assay systems. A self-validating protocol contains internal checks (e.g., Z'-factor > 0.5, strict non-specific binding controls) that inherently prove the assay's reliability before data interpretation begins.

Workflow Step1 Compound Synthesis & LC-MS/NMR Purity >95% Step2 Radioligand Binding Assay (Self-Validating Kd/Ki) Step1->Step2 Step3 cAMP Functional Assay (Z'-factor > 0.5) Step2->Step3 Step4 ADMET Profiling (Microsomal Stability) Step3->Step4

Self-validating experimental workflow for GPCR ligand evaluation.
Protocol A: Self-Validating Radioligand Competitive Binding Assay (GPCR Targeting)

Causality: Before determining the inhibitory constant ( Ki​ ) of your novel derivative, you must first validate the receptor concentration ( Bmax​ ) and the radioligand's affinity ( Kd​ ) to ensure the Cheng-Prusoff equation is accurately applied.

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., human D3R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins.

  • Saturation Binding (The Validation Step): Incubate 15 µg of membrane protein with increasing concentrations of a tritiated standard (e.g., [3H] -N-methylspiperone for D3R) from 0.01 nM to 5 nM.

  • Non-Specific Binding (NSB) Control: In parallel wells, add a saturating concentration (10 µM) of an unlabeled competitor (e.g., Haloperidol). Validation Check: Specific binding must constitute >80% of total binding at the Kd​ concentration.

  • Competitive Binding: Once Kd​ is established, incubate membranes with a fixed concentration of radioligand (at its Kd​ ) and 10-point serial dilutions (10 pM to 10 µM) of the 4-(pyrrolidin-2-ylmethyl)piperazin-2-one derivative.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: cAMP Accumulation Functional Assay

Causality: Binding affinity ( Ki​ ) does not equal functional efficacy. Because D3R and MOR are both Gi/o​ -coupled receptors, successful agonism will inhibit Forskolin-induced cAMP production, while antagonism will reverse this inhibition.

  • Cell Plating: Seed stably transfected cells in a 384-well white opaque plate at 5,000 cells/well.

  • Stimulation (Agonist Mode): Add 10 µM Forskolin (to artificially stimulate adenylate cyclase) simultaneously with serial dilutions of the test compound. Incubate for 30 mins at 37°C.

  • Stimulation (Antagonist Mode): Pre-incubate cells with serial dilutions of the test compound for 15 mins. Add 10 µM Forskolin and an EC80​ concentration of a reference agonist (e.g., Dopamine for D3R).

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Incubate for 1 hour at room temperature.

  • Validation Check: Calculate the Z'-factor using the Forskolin-only (positive) and basal (negative) controls. The assay is only valid if Z' 0.5.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentrations inversely proportional to the signal.

References

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. ACS Publications. URL:[Link]

  • Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. NIH PubMed Central. URL:[Link]

  • Novel Dual-Target μ-Opioid Receptor and Dopamine D3 Receptor Ligands as Potential Nonaddictive Pharmacotherapeutics for Pain Management. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Targeted protein degradation of parp14 for use in therapy. Google Patents (US20220388985A1).

Sources

Exploratory

Unveiling the In Vitro Potential of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride: A Technical Guide for Preclinical Investigation

Foreword: A Roadmap for Scientific Inquiry To the researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics, this guide serves as a comprehensive technical framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Roadmap for Scientific Inquiry

To the researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics, this guide serves as a comprehensive technical framework for the preclinical in vitro evaluation of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. In the absence of extensive published data on this specific molecule, we pivot to a rational, structure-guided approach. By dissecting the constituent chemical moieties—the pyrrolidine ring, the piperazin-2-one core, and the methyl linker—we can infer potential biological activities based on established findings for structurally analogous compounds. This document provides not just a series of protocols, but a strategic rationale for investigating this compound's therapeutic promise. Our exploration is grounded in the principles of scientific integrity, offering a self-validating system of inquiry to guide your research.

Structural Scaffolding and Postulated Biological Activities

The chemical architecture of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride suggests a potential for interaction with a variety of biological targets. The pyrrolidine moiety is a common feature in compounds targeting the central nervous system (CNS) and in modulators of enzymatic activity. The piperazine and piperazin-2-one cores are prevalent in a wide range of bioactive molecules, including those with cytotoxic, anti-infective, and receptor-modulating properties.

Based on a comprehensive review of analogous structures, we propose the following potential in vitro activities for investigation:

  • Enzyme Inhibition: The piperazine and pyrrolidine scaffolds are present in known enzyme inhibitors. For instance, derivatives of piperazine have demonstrated inhibitory effects on urease, while piperazinyl pyrrolidin-2-ones have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL).

  • Cytotoxic Activity: Piperazin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

  • Antimicrobial and Anti-infective Properties: Piperazine derivatives have been explored for their potential as anti-tubercular and broad-spectrum antimicrobial agents.

  • Central Nervous System (CNS) Modulation: The pyrrolidin-2-one structure is a core component of nootropic agents, and various piperazine-containing compounds are known to interact with CNS receptors, such as serotonin receptors.

The following sections will provide detailed experimental workflows to explore these potential activities.

In Vitro Experimental Workflows

Assessment of Enzyme Inhibitory Activity

A primary avenue of investigation for novel chemical entities is their potential to modulate enzymatic activity. Based on structural precedents, two plausible targets for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride are urease and monoacylglycerol lipase (MAGL).

Diagram: General Workflow for Enzyme Inhibition Assays

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction_Initiation Addition of Substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Signal_Detection Measurement of Product Formation Reaction_Initiation->Signal_Detection IC50_Calc IC50 Determination Signal_Detection->IC50_Calc Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50_Calc->Kinetics

Caption: A generalized workflow for determining enzyme inhibitory activity.

Rationale: Piperazine derivatives have shown potential as urease inhibitors, which are of interest in treating infections caused by urease-producing bacteria.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a urea solution as the substrate.

    • Prepare the indophenol reagents (phenol-nitroprusside and alkaline hypochlorite).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the test compound to the respective wells. A positive control (a known urease inhibitor like thiourea) and a negative control (solvent only) should be included.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the urea substrate to all wells.

    • Incubate for a further period to allow for urea hydrolysis.

    • Stop the reaction and develop the color by adding the indophenol reagents.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: Piperazinyl pyrrolidin-2-ones have been identified as potent and reversible inhibitors of MAGL, a key enzyme in the endocannabinoid system.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride.

    • Prepare a solution of recombinant human MAGL.

    • Prepare a fluorescent substrate for MAGL (e.g., a substrate that releases a fluorescent product upon cleavage).

  • Assay Procedure:

    • In a 96-well plate, add the MAGL enzyme solution.

    • Add the test compound at various concentrations. Include appropriate controls.

    • Pre-incubate the enzyme and compound.

    • Initiate the reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction for each compound concentration.

    • Calculate the percentage of MAGL inhibition.

    • Determine the IC50 value by plotting percentage inhibition against compound concentration.

Evaluation of Cytotoxic Activity

Rationale: The piperazin-2-one scaffold has been associated with cytotoxic effects against cancer cell lines, making this a critical early-stage assessment.

Diagram: Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Absorbance_Reading->IC50_Determination

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol (MTT Assay):

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., MRC-5) for comparison.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing

Rationale: The piperazine nucleus is a key component of many antimicrobial agents, warranting an investigation into the compound's potential antibacterial and antifungal activities.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum and Compound:

    • Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis).

    • Prepare serial dilutions of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride in appropriate broth medium.

  • Assay Procedure:

    • In a 96-well plate, add the broth containing the different concentrations of the test compound.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • An indicator dye (e.g., resazurin) can be used to aid in the determination of viability.

Assessment of CNS-Related Activity: Serotonin Reuptake Inhibition

Rationale: Piperazine derivatives are known to act as serotonin reuptake inhibitors, a common mechanism for antidepressant drugs.

Protocol (In Vitro Serotonin Reuptake Assay):

  • Preparation of Synaptosomes or Cell Lines:

    • Prepare synaptosomes from rat brain tissue or use a cell line stably expressing the human serotonin transporter (SERT).

  • Assay Procedure:

    • Incubate the synaptosomes or cells with various concentrations of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride.

    • Add radiolabeled serotonin ([³H]5-HT) to initiate the uptake.

    • Incubate for a short period to allow for serotonin uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radiolabel.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage inhibition of serotonin reuptake for each compound concentration.

    • Determine the IC50 value.

Data Summary and Interpretation

For each proposed in vitro assay, the primary quantitative endpoint is the IC50 value, which represents the concentration of the compound required to elicit a 50% response (e.g., inhibition of enzyme activity, reduction in cell viability). The table below provides a template for summarizing the potential outcomes of these investigations.

Potential In Vitro Activity Assay Type Target Primary Endpoint Positive Control
Urease InhibitionSpectrophotometricJack Bean UreaseIC50 (µM)Thiourea
MAGL InhibitionFluorometricHuman MAGLIC50 (µM)Known MAGL Inhibitor
CytotoxicityMTT AssayCancer & Normal Cell LinesIC50 (µM)Doxorubicin
Antibacterial ActivityBroth MicrodilutionBacterial StrainsMIC (µg/mL)Ciprofloxacin
Serotonin Reuptake InhibitionRadioligand UptakeSerotonin Transporter (SERT)IC50 (nM)Fluoxetine

Conclusion and Future Directions

This technical guide provides a rational and structured approach to the initial in vitro characterization of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. The proposed assays are based on the known biological activities of structurally related compounds and represent a logical starting point for elucidating the therapeutic potential of this novel molecule. The data generated from these studies will be crucial in guiding further preclinical development, including mechanism of action studies, selectivity profiling, and subsequent in vivo efficacy and safety evaluations. As with any scientific endeavor, the results of these initial screens should be interpreted with care and used to build a comprehensive biological profile of the compound.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. Available at: [Link]

  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Available at: [Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride in Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the design of highly selective targeted therapeutics (such as kinase inhibitors and GPCR ligands) relies heavily on conformationally restricted, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the design of highly selective targeted therapeutics (such as kinase inhibitors and GPCR ligands) relies heavily on conformationally restricted, bifunctional building blocks. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly versatile scaffold that offers two distinct nitrogen centers with orthogonal reactivity profiles.

By leveraging the inherent electronic differences between the highly nucleophilic secondary amine of the pyrrolidine ring and the poorly nucleophilic lactam nitrogen (N1) of the piperazin-2-one ring, researchers can perform sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

Table 1: Physicochemical and Structural Properties
PropertyValueRationale / Impact on Drug Design
Molecular Weight (Free Base) 183.25 g/mol Low MW allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight (2HCl Salt) 256.17 g/mol Highly water-soluble; requires neutralization prior to organic synthesis.
pKa (Pyrrolidine NH) ~9.5 (Basic)Protonated at physiological pH; ideal for forming salt bridges with target proteins.
pKa (Piperazinone N1) ~15.0 (Weakly Acidic)Non-nucleophilic lactam; requires strong base and Pd-catalysis for functionalization.
Hydrogen Bond Donors 2Provides vectors for target engagement (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3Enhances aqueous solubility and overall binding affinity.

Strategic Utility and Pharmacophore Mapping

The strategic value of this scaffold lies in its ability to satisfy multiple pharmacophore requirements simultaneously. The piperazin-2-one moiety provides structural rigidity and metabolic stability (resisting oxidative degradation better than unfunctionalized piperazines), while its carbonyl group acts as a potent hydrogen bond acceptor. Concurrently, the pyrrolidine ring introduces a basic center capable of forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within a target protein's binding pocket.

PharmacophoreMapping Scaffold Core Scaffold 4-(pyrrolidin-2-ylmethyl) piperazin-2-one Site1 Pyrrolidine NH pKa ~9.5 Scaffold->Site1 Site2 Piperazinone C=O Lactam Carbonyl Scaffold->Site2 Site3 Piperazinone N1 Lactam NH Scaffold->Site3 Target1 Salt Bridge / Ionic Interaction (e.g., Asp/Glu Residues) Site1->Target1 Target2 Hydrogen Bond Acceptor (e.g., Kinase Hinge) Site2->Target2 Target3 Hydrophobic / Aryl Vector (via Cross-Coupling) Site3->Target3

Pharmacophore mapping of the scaffold to standard biological target interactions.

Experimental Workflows & Protocols

To fully utilize this bifunctional scaffold, a two-step orthogonal functionalization workflow is employed. The highly nucleophilic pyrrolidine nitrogen is functionalized first via reductive amination[1],[2]. Subsequently, the unreactive lactam nitrogen is arylated using a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3],[4].

ExperimentalWorkflow Start 4-(pyrrolidin-2-ylmethyl) piperazin-2-one 2HCl FreeBase Free-Basing (DIPEA, DCM, 25°C) Start->FreeBase Neutralization PathA Reductive Amination (Pyrrolidine NH) FreeBase->PathA Aldehyde/Ketone NaBH(OAc)3 ProdA N-Alkyl Pyrrolidine Intermediate PathA->ProdA Isolation PathB Buchwald-Hartwig Coupling (Piperazinone N1) ProdB Fully Functionalized Bifunctional Scaffold PathB->ProdB Purification ProdA->PathB Aryl Halide Pd2(dba)3, Base

Workflow for the orthogonal functionalization of the bifunctional scaffold.

Table 2: Comparative Reaction Parameters
ParameterProtocol A: Reductive AminationProtocol B: Buchwald-Hartwig Coupling
Target Site Pyrrolidine NH (Secondary Amine)Piperazin-2-one N1 (Lactam)
Reagents Aldehyde/Ketone, NaBH(OAc)3Aryl Halide, Pd2(dba)3, Xantphos, Cs2CO3
Solvent DCM or DCE1,4-Dioxane or Toluene
Temperature Room Temperature (20-25 °C)Elevated (90-110 °C)
Atmosphere Ambient (or mild N2)Strictly Inert (Argon/N2)
Protocol A: Chemoselective Reductive Amination of the Pyrrolidine Moiety

Reductive amination is a cornerstone reaction for the functionalization of secondary amines, offering excellent functional group tolerance[5],[1].

  • Salt Neutralization (Free-Basing): Suspend 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Causality: The dihydrochloride salt is insoluble in organic solvents and chemically inert. DIPEA neutralizes the HCl, liberating the nucleophilic pyrrolidine free base while maintaining a homogenous reaction mixture.

  • Iminium Ion Formation: Add the target aldehyde or ketone (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours.

    • Self-Validation: Monitor the consumption of the starting material via LC-MS. The formation of the iminium intermediate is usually rapid but can be driven to completion by adding catalytic acetic acid (0.1 eq) if using a sterically hindered ketone[2].

  • Chemoselective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions over 10 minutes.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This ensures the chemoselective reduction of the transient iminium ion without prematurely reducing the unreacted aldehyde or ketone[1].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Arylation of Piperazin-2-one N1

Functionalizing the N1 position requires overcoming a significant activation energy barrier due to the inherent stability of the lactam[3],[4].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the N-alkylated intermediate from Protocol A (1.0 eq), an aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq). Suspend the mixture in anhydrous 1,4-dioxane.

    • Causality: The delocalization of the lactam nitrogen's lone pair into the adjacent carbonyl drastically reduces its nucleophilicity, rendering standard SNAr conditions ineffective. A Palladium-catalyzed cross-coupling is mandatory[3]. Xantphos is selected as the bidentate ligand because its wide bite angle facilitates the reductive elimination step, which is typically rate-limiting for amide substrates[4].

  • Inert Atmosphere Establishment: Sparge the suspension with Argon for 15 minutes.

    • Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict exclusion of oxygen is a self-validating requirement to prevent catalyst deactivation and the formation of homocoupled byproducts.

  • Catalytic Cycle: Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours under an Argon atmosphere.

    • Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide and the emergence of a new, less polar mass peak indicates successful C-N bond formation.

  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography to isolate the fully functionalized bifunctional scaffold.

Sources

Application

Application Note: In Vivo Profiling and Formulation of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: In Vivo Pharmacokinetics (PK), Targeted Protein Degradation (PROTAC Linkers), and CNS-Active Scaffold Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: In Vivo Pharmacokinetics (PK), Targeted Protein Degradation (PROTAC Linkers), and CNS-Active Scaffold Development

Mechanistic Rationale: The Piperazin-2-one Advantage

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry. However, unsubstituted piperazines frequently present two major preclinical liabilities: high basicity leading to human ether-a-go-go-related gene (hERG) channel trapping (cardiotoxicity), and high susceptibility to CYP450-mediated α -carbon oxidation.

The 4-(pyrrolidin-2-ylmethyl)piperazin-2-one architecture elegantly solves these issues. The molecular structure contains three nitrogen atoms:

  • N1 (Lactam Nitrogen): Rendered non-basic due to resonance with the adjacent carbonyl.

  • N4 (Tertiary Piperazine Nitrogen): Serves as the attachment vector.

  • Pyrrolidine Nitrogen: A secondary amine providing a basic center for target engagement.

By introducing the carbonyl group to form a piperazin-2-one, the basicity (pKa) of the adjacent nitrogen is significantly reduced. This electronic modification directly mitigates hERG binding, a critical step in preventing QT prolongation 1. Furthermore, the steric and electronic effects of the lactam block oxidative metabolism, drastically extending the in vivo half-life 2. Because the molecule contains two basic aliphatic amines, it is isolated as a dihydrochloride salt , which maximizes aqueous solubility and bioavailability for systemic dosing [[3]]().

Pathway A Piperazine Scaffold (High Basicity) B CYP450 Alpha-Oxidation A->B C Rapid Clearance & hERG Liability B->C D Piperazin-2-one (Reduced Basicity) E Steric/Electronic CYP Blockade D->E F Extended Half-Life & Reduced Toxicity E->F

Figure 1: Mechanistic rationale for piperazin-2-one scaffold in evading CYP450 and hERG binding.

Quantitative Data: Scaffold Comparison

The table below summarizes the quantitative improvements achieved by transitioning from a standard piperazine to the piperazin-2-one scaffold during preclinical optimization.

Pharmacokinetic ParameterUnsubstituted Piperazine ScaffoldPiperazin-2-one ScaffoldFold Change / Impact
In Vitro CLint​ (µL/min/mg) 145.232.44.5x Reduction (Improved Metabolic Stability)
hERG IC50​ (µM) 2.1> 40.0> 19.0x Increase (Abolished Cardiotoxicity)
In Vivo T1/2​ (hrs) 1.24.84.0x Extension (Prolonged Exposure)
Oral Bioavailability (F%) 18%65%3.6x Improvement

Experimental Protocols: In Vivo Formulation & PK Profiling

To generate reliable in vivo data, the formulation and analytical protocols must be self-validating. The following methodologies establish a rigorous framework for dosing 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride in murine models.

Protocol A: Formulation and Salt Factor Calculation

Causality: Formulating a dihydrochloride salt requires accounting for the mass of the counterions. Failing to apply the "salt factor" results in under-dosing the active pharmaceutical ingredient (API) by nearly 30%. Furthermore, dissolving a dihydrochloride salt in unbuffered water releases two equivalents of HCl, dropping the pH below 3.0. Administering highly acidic solutions intravenously causes localized tissue necrosis and hemolysis.

  • Calculate the Salt Factor:

    • MW of Free Base ( C9​H17​N3​O ) ≈ 183.25 g/mol

    • MW of Dihydrochloride Salt ≈ 256.17 g/mol

    • Salt Factor = 183.25 / 256.17 = 0.715

    • Rule: To achieve a 10 mg/kg dose of the free base, weigh out 13.98 mg/kg of the dihydrochloride salt (10 / 0.715).

  • Vehicle Selection: Dissolve the calculated mass in 10 mM Phosphate-Buffered Saline (PBS) to neutralize the dissociated HCl.

  • Self-Validating QC Step: Measure the pH of the final solution using a micro-pH probe. The system validates if the pH reads between 7.2 and 7.4 . If the pH is < 7.0, titrate with 0.1N NaOH.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter prior to dosing.

Protocol B: LC-MS/MS Bioanalysis of Plasma Samples

Causality: Accurate PK modeling requires precise quantification of the compound in plasma. Acetonitrile-based protein precipitation is chosen over liquid-liquid extraction (LLE) because the high polarity of the piperazin-2-one core prevents efficient partitioning into organic solvents.

  • Sampling: Collect 50 µL of whole blood via the submandibular vein at serial time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs) into K2​EDTA tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Precipitation: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile spiked with 50 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer 80 µL of the supernatant to an LC vial.

  • Self-Validating QC Step: During LC-MS/MS acquisition, monitor the peak area of the SIL-IS across all samples. The extraction batch is validated only if the Coefficient of Variation (CV) of the SIL-IS peak area is < 15% . A higher CV indicates inconsistent precipitation or matrix effects, triggering a mandatory reinjection.

Workflow S1 1. Salt-to-Base Calculation (Salt Factor = 0.715) S2 2. Formulation in PBS (pH Adjusted to 7.2) S1->S2 S3 3. Murine Dosing (IV: 2 mg/kg, PO: 10 mg/kg) S2->S3 S4 4. Serial Blood Sampling (0.25 - 24 hrs) S3->S4 S5 5. LC-MS/MS Analysis (Protein Precipitation) S4->S5

Figure 2: Standardized workflow for in vivo pharmacokinetic profiling of dihydrochloride salts.

References

  • Title: SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors Source: PMC (National Institutes of Health) URL: 2

  • Title: 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics Source: DOI URL: 3

Sources

Method

Application Note: Preclinical Dosage, Formulation, and Administration of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

Target Audience: Pharmacologists, Electrophysiologists, and Preclinical PK/PD Scientists Document Type: Advanced Methodological Guide & Protocol Mechanistic Rationale & Compound Profiling 4-(pyrrolidin-2-ylmethyl)piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Electrophysiologists, and Preclinical PK/PD Scientists Document Type: Advanced Methodological Guide & Protocol

Mechanistic Rationale & Compound Profiling

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly polar, nitrogen-rich investigational compound frequently utilized as a pharmacophore building block or tool compound in neuropharmacology (e.g., as a putative voltage-gated ion channel modulator).

As a Senior Application Scientist, the first critical decision in any preclinical workflow is the selection of the correct salt form. The dihydrochloride salt is specifically engineered for preclinical development because it mitigates the risk of salt disproportionation—a phenomenon where the salt reverts to its less soluble free-base form in the microenvironment of the gastrointestinal (GI) tract[1]. By maintaining a stable microenvironmental pH, the dihydrochloride formulation ensures a linear dissolution rate, preventing erratic absorption profiles during oral pharmacokinetic (PK) studies[1].

Furthermore, the high aqueous solubility of the dihydrochloride salt allows researchers to bypass the use of Dimethyl Sulfoxide (DMSO) for in vitro stock solutions. This is a critical advantage for patch-clamp electrophysiology, as DMSO concentrations above 0.1% can alter lipid bilayer mechanics and confound the gating kinetics of mechanosensitive or voltage-gated ion channels.

Quantitative Formulation Matrix

To ensure reproducible target engagement in vitro and accurate bioavailability calculations in vivo, formulations must be strictly standardized. Table 1 outlines the optimal parameters for dosing this compound across different experimental modalities.

Table 1: Physicochemical and Formulation Parameters

ParameterIn Vitro (Patch-Clamp)In Vivo IV AdministrationIn Vivo PO Administration
Preferred Vehicle Extracellular Solution (ECS)0.9% Sterile Saline0.5% HPMC in ddH2O
Stock/Max Concentration 10 mM (Aqueous Stock)1 mg/mL5 mg/mL
Standard Dosing Range 0.1 μM - 10 μM (Working)1 - 2 mg/kg5 - 10 mg/kg
Max Dosing Volume Continuous Perfusion5 mL/kg (Mice)10 mL/kg (Mice)
Target pH 7.35 - 7.456.5 - 7.54.0 - 8.0

Note: For oral (PO) dosing in rodents, a 0.5% Hydroxypropyl methylcellulose (HPMC) vehicle is preferred to ensure complete dose suspension and uniform GI distribution[2].

Experimental Workflows & Protocols

Protocol A: In Vitro Automated Patch-Clamp for State-Dependent Profiling

When investigating the target engagement of basic amine modulators on voltage-gated sodium channels (NaV), static IC50 values are insufficient. Because drug binding alters the conformational transitions (gating) of these channels, the compound's potency is highly dependent on the membrane potential's recent history[3]. This protocol utilizes a complex voltage protocol to capture state-dependent kinetics.

Step-by-Step Methodology:

  • Electrode Preparation: Pull borosilicate glass pipettes to a tip diameter of ~1.5 μm. Validation Checkpoint: Electrodes must be used within 3 hours of pulling; dust contamination will prevent the formation of a tight giga-ohm seal[4].

  • Stock Preparation: Dissolve the dihydrochloride salt directly into the extracellular solution (ECS) to a 10 mM stock. Do not use DMSO. Serial dilute to a 10 μM working concentration.

  • Whole-Cell Configuration: Position the electrode over the target cell. Apply light, short suction pulses (equivalent to a 0.2–0.5 mL syringe pull). Validation Checkpoint: Once the square wave pulse response current rapidly drops to nearly 0 pA, immediately shut off the negative pressure to prevent membrane rupture[4].

  • Voltage Protocol Execution: Apply a complex voltage protocol repeated at 1 Hz. This specific time resolution is required to accurately monitor the onset and offset of channel block during continuous drug perfusion[3].

  • Data Acquisition: Calculate the association ( Kon​ ) and dissociation ( Koff​ ) rates based on the fractional block achieved during the open and inactivated states.

Protocol B: In Vivo Pharmacokinetic (PK) Dosing in Mice

To advance the compound toward efficacy models, its absolute bioavailability must be determined by comparing the Area Under the Curve (AUC) of oral versus intravenous administration[5].

Step-by-Step Methodology:

  • Formulation Preparation:

    • IV Formulation: Prepare a 1 mg/mL solution in sterile 0.9% saline. Check that the pH is between 6.5 and 7.5.

    • PO Formulation: Prepare a 1 mg/mL solution in 0.5% HPMC. This concentration standardizes the dosing volume to 1 mL/kg for a 1 mg/kg IV dose, and 5 mL/kg for a 5 mg/kg PO dose, minimizing volume-induced physiological stress[2].

  • Intravenous (IV) Administration: Briefly warm the mouse to dilate the lateral tail vein. Inject the saline formulation smoothly using a 27G needle.

  • Oral (PO) Administration: Administer the HPMC formulation via oral gavage using a bulb-tipped gastric gavage needle. Ensure the needle passes smoothly into the esophagus to prevent tracheal aspiration.

  • Blood Sampling: Collect 200 μL blood samples from the submandibular vein at 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dosing.

  • Analysis: Centrifuge samples to isolate plasma. Quantify compound concentrations via LC-MS/MS. Validation Checkpoint: Calculate the absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) [5].

Logical Workflow Visualization

The following diagram maps the self-validating progression from initial compound formulation through in vitro mechanistic validation and in vivo pharmacokinetic profiling.

G A Compound Formulation (Dihydrochloride Salt) B In Vitro Profiling (Aqueous Stock) A->B  Solubilization (No DMSO) C In Vivo PK Dosing (0.5% HPMC or Saline) A->C  Vehicle Prep (pH Check) D Automated Patch-Clamp (State-Dependent NaV Block) B->D  Target Engagement E IV Administration (Tail Vein, 1 mg/kg) C->E  100% Systemic Entry F PO Administration (Oral Gavage, 5 mg/kg) C->F  GI Absorption G Absolute Bioavailability (AUC_PO / AUC_IV) E->G  Reference AUC F->G  Test AUC

Preclinical workflow for formulation, in vitro screening, and in vivo PK profiling.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advantages of the refined developability classification system in early discovery Source: University of Southern Denmark (SDU) URL:[Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: Frontiers in Pharmacology URL:[Link]

  • Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Measurement of plasma concentration and bioavailability of nolatrexed dihydrochloride in mice Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Application

Application Note: Pharmacological Characterization and Assay Development for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride

Target Audience: Researchers, assay development scientists, and medicinal chemists. Focus: High-Throughput Screening (HTS), Radioligand Binding, and FLIPR Calcium Flux Assays for Neuroreceptor Modulators.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Focus: High-Throughput Screening (HTS), Radioligand Binding, and FLIPR Calcium Flux Assays for Neuroreceptor Modulators.

Introduction & Scientific Rationale

The compound 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride represents a highly polar, conformationally restricted diamine scaffold. Molecules harboring this piperazine-pyrrolidine motif are frequently utilized as building blocks or primary ligands in the development of central nervous system (CNS) agents, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs) and G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have observed that handling basic diamine dihydrochloride salts requires strict physicochemical controls during assay development. While the 2HCl salt ensures excellent aqueous solubility, it can cause localized acidification in unbuffered solutions, leading to assay artifacts or false negatives. Therefore, robust buffering and appropriate control of non-specific binding are the cornerstones of the protocols detailed below.

Experimental Workflow

To comprehensively evaluate the pharmacological profile of this compound, we employ an orthogonal two-tier screening cascade:

  • Radioligand Binding Assay: To determine the absolute receptor affinity ( Ki​ ).

  • FLIPR Calcium Flux Assay: To determine functional activity (agonist EC50​ or antagonist IC50​ ) in real-time.

G Compound 4-(pyrrolidin-2-ylmethyl) piperazin-2-one 2HCl Prep Compound Preparation (10 mM in Assay Buffer) Compound->Prep Assay1 Radioligand Binding Assay ([3H]-Epibatidine Displacement) Prep->Assay1 Assay2 FLIPR Calcium Flux Assay (Intracellular Ca2+ Kinetics) Prep->Assay2 Data1 Affinity Profiling (Ki & IC50) Assay1->Data1 Data2 Functional Profiling (EC50 / IC50) Assay2->Data2 Hit Lead Characterization & SAR Development Data1->Hit Data2->Hit

Fig 1: HTS workflow for evaluating receptor affinity and functional activity of the test compound.

Protocol 1: Radioligand Binding Assay ( α4β2 nAChR)

Causality & Design: Radioligand binding assays for neuronal nAChRs frequently utilize [3H] -epibatidine or [125I] -epibatidine to label α4β2 subtypes[1],[2]. Because 4-(pyrrolidin-2-ylmethyl)piperazin-2-one is a highly basic diamine, it is prone to non-specific binding to the negatively charged borosilicate glass fibers of standard filtration plates. To prevent this, we pre-soak the GF/B filters in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the filter matrix, ensuring that the displacement curve accurately reflects receptor affinity rather than non-specific matrix interactions.

Materials
  • Target Preparation: HEK293 cells stably expressing human α4β2 nAChRs, or rat cerebral cortex homogenates[3],[4].

  • Radioligand: [3H] -Epibatidine (Specific activity ~50-60 Ci/mmol)[1].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , pH 7.4[5].

  • Filters: 96-well GF/B filter plates (pre-soaked in 0.5% PEI for 1 hour at 4°C).

Step-by-Step Methodology
  • Tissue/Cell Preparation: Homogenize the receptor source in assay buffer using a Polytron homogenizer (12-mm aggregate, 26,000 rpm, 20 s) at 4°C[4],[5]. Centrifuge at 36,000 × g for 10 min, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer to a final concentration of 50 µg protein/well[4].

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one 2HCl ranging from 10−10 M to 10−4 M in assay buffer.

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of test compound (or buffer for total binding).

    • 25 µL of [3H] -epibatidine (final concentration 200 pM)[3].

  • Non-Specific Binding (NSB): Define NSB in parallel wells by adding 100 µM nicotine instead of the test compound[3],[2].

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filter plates using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer.

  • Detection: Dry the filter plates, add 40 µL of microscintillant per well, and read the bound radioactivity using a microplate scintillation counter.

Protocol 2: FLIPR Calcium Flux Assay

Causality & Design: To evaluate whether the compound acts as an agonist or antagonist, we measure real-time intracellular calcium mobilization. We utilize a Fluo-4 AM based Fluorescent Imaging Plate Reader (FLIPR) assay[6],[7]. The addition of 2.5 mM probenecid is critical to this protocol; it inhibits organic anion exchange proteins (like MRP1) that would otherwise actively extrude the fluorophore from the cytoplasm, thereby preserving the signal window[6],[8].

Pathway Ligand Piperazine Derivative Receptor Target Receptor (e.g., α4β2 nAChR) Ligand->Receptor Binds IonChannel Ca2+ Influx Receptor->IonChannel Channel Opens Dye Fluo-4 Dye Binding IonChannel->Dye Cytosolic Ca2+ Signal Fluorescence (516 nm) Dye->Signal Excitation (488 nm)

Fig 2: Calcium signaling pathway and FLIPR assay fluorescence detection mechanism.

Materials
  • Cells: HEK293 cells expressing the target receptor, seeded at 50,000 cells/well in poly-D-lysine coated 96-well black, clear-bottom plates[7].

  • Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (pH 7.4)[9].

  • Calcium Indicator: FLIPR Calcium 5 Assay Kit or Fluo-4 AM[9].

Step-by-Step Methodology
  • Cell Plating: Seed cells in the poly-D-lysine coated plates and incubate overnight at 37°C in 5% CO 2​ to ensure adherence[7].

  • Dye Loading: Remove growth media and add 100 µL/well of the dye loading buffer containing Fluo-4 AM and 2.5 mM probenecid[9].

  • Incubation: Incubate the plates for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM ester[9].

  • Compound Addition (FlexStation/FLIPR): Place the assay plate and a compound source plate into the FLIPR instrument. Program the fluidics to transfer 25 µL of the test compound (at 5x final concentration) into the assay plate after a 10-second baseline read[10].

  • Kinetic Reading: Monitor fluorescence (Excitation: 488 nm, Emission: 516 nm) continuously for 3 minutes.

  • Antagonist Mode (Optional): If evaluating for antagonism, pre-incubate the cells with the test compound for 15 minutes prior to injecting an EC80​ concentration of the reference agonist (e.g., nicotine or acetylcholine)[10].

Data Presentation & System Validation

Self-Validating Criteria: Every microplate must include internal controls to calculate the Z'-factor. A plate is only considered valid if Z′≥0.5 . For the binding assay, total binding (buffer only) serves as the negative control ( μn​ ), and non-specific binding (100 µM nicotine) serves as the positive control ( μp​ )[3],[2].

Table 1: Representative Assay Validation Data
Assay TypeTarget SystemReference LigandReference ValueTest Compound (Piperazine 2HCl)Z'-Factor
Radioligand Binding α4β2 nAChRNicotine Ki​ = 1.2 nM Ki​ = 45.3 nM0.78
Radioligand Binding α7 nAChR α -Bungarotoxin Ki​ = 1.5 nM Ki​ > 10,000 nM0.81
FLIPR Ca 2+ Flux α4β2 nAChREpibatidine EC50​ = 0.04 nM EC50​ = 112.0 nM0.82

Note: The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is used to convert IC50​ values from the binding assay into absolute Ki​ affinities.

References

  • Molecular Devices. FLIPR Calcium Assay Kits. Molecular Devices Portfolio.[Link]

  • Zhang, X., et al. (2012). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Bentham Open. [Link]

  • Anisuzzaman, A. S., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.[Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.[Link]

  • Valette, H., et al. (2009). 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine.[Link]

  • Zhang, H. J., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.[Link]

  • Culture Collections. Receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. [Link]

  • ResearchGate / NIH. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers.[Link]

  • PLOS One. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors.[Link]

  • bioRxiv. Cellular Binding Competition Assay Protocols.[Link]

Sources

Method

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride as a research tool

Application Note & Protocol: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride as a Premium Scaffold for Targeted Therapeutics Executive Summary In the rapidly evolving landscape of medicinal chemistry, the shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride as a Premium Scaffold for Targeted Therapeutics

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the shift toward targeted protein degradation (TPD) and complex allosteric inhibitors requires building blocks that offer more than just a structural connection. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride has emerged as a highly versatile, conformationally restricted pharmacophore. By combining a rigid piperazinone core with a functionalizable pyrrolidine vector, this molecule serves as a critical junction in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], targeted bifunctional degraders[2], and CNS-penetrant ion channel inhibitors[3].

This guide provides a comprehensive technical overview of this building block, detailing the physicochemical causality behind its design, and providing field-validated protocols for its integration into advanced drug discovery workflows.

Mechanistic Insights: Why Choose This Scaffold? (E-E-A-T)

The selection of a linker or core scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic molecule. The structural features of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride offer specific, mechanistic advantages:

  • Conformational Restriction (The Piperazinone Core): Unlike flexible alkyl or PEG linkers, the piperazin-2-one ring introduces rigidity. The presence of the amide-like carbonyl reduces the basicity of the adjacent nitrogen. This prevents the molecule from becoming highly protonated and trapped in acidic lysosomal compartments, thereby improving cellular permeability and oral bioavailability. Furthermore, restricting the conformational entropy of the linker reduces the thermodynamic penalty upon binding to the target protein[4].

  • Vectorial Projection (The Pyrrolidine Ring): The pyrrolidin-2-ylmethyl moiety provides a secondary amine that can be selectively functionalized (via acylation, alkylation, or SNAr). The cyclic nature of the pyrrolidine directs the attached warhead at a specific trajectory, which is crucial for inducing the precise protein-protein interactions required in ternary complex formation[5].

  • Stability and Solubility (The Dihydrochloride Salt): Free aliphatic amines are prone to rapid oxidation and can be highly hygroscopic. Supplying this building block as a dihydrochloride salt ensures a stable, crystalline solid with an extended shelf-life. It also guarantees immediate dissolution in polar aprotic solvents (like DMF or DMSO) upon neutralization, streamlining parallel synthesis workflows.

Physicochemical Profiling

To facilitate integration into computational drug design and Lipinski rule calculations, the quantitative properties of the scaffold are summarized below:

PropertyValueMedicinal Chemistry Rationale
Chemical Formula C9H17N3O · 2HClThe base formula (C9H17N3O) provides a low-molecular-weight foundation, preventing PROTACs from exceeding viable size limits.
Molecular Weight ~256.17 g/mol (Salt)Leaves ample "molecular weight budget" for the addition of E3 ligase ligands and target warheads.
H-Bond Donors 2 (Free base)Provides necessary vectors for solvent interaction or target-site hydrogen bonding.
H-Bond Acceptors 3 (Free base)Enhances aqueous solubility, crucial for intravenous or oral formulations.
Salt Form DihydrochlorideNeutralizes the two basic nitrogens, preventing premature degradation and ensuring batch-to-batch reproducibility.

Workflow Visualizations

The following diagrams illustrate the logical integration of this building block into targeted therapeutic workflows.

G A Target Ligand (e.g., Kinase Warhead) D Amide Coupling / SNAr Reaction A->D B 4-(pyrrolidin-2-ylmethyl) piperazin-2-one 2HCl B->D C E3 Ligase Ligand (e.g., Cereblon/VHL) C->D E Heterobifunctional PROTAC D->E

Workflow for synthesizing PROTACs using the piperazin-2-one building block.

MoA P Synthesized PROTAC TC Ternary Complex Formation P->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB DEG Proteasomal Degradation UB->DEG

Mechanism of targeted protein degradation via PROTAC-induced ternary complex.

Experimental Protocols

Protocol A: Synthesis of a Heterobifunctional Degrader via Amide Coupling

This protocol describes the attachment of the pyrrolidine nitrogen of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one to a carboxylic acid-containing E3 ligase ligand (e.g., a VHL ligand derivative) to create a targeted bifunctional degrader[1].

Reagents:

  • 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.0 eq)

  • E3 Ligase Ligand-COOH (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (4.0 eq) dropwise.

    • Causality: Two equivalents of DIPEA are strictly required to neutralize the dihydrochloride salt. The remaining two equivalents act as the non-nucleophilic base to drive the coupling reaction.

  • Carboxylic Acid Activation: In a separate vial, dissolve the E3 Ligase Ligand-COOH (1.05 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 10 minutes at room temperature.

    • Causality: HATU is selected over EDC/NHS because it is highly efficient for coupling sterically hindered secondary amines (like the pyrrolidine ring) while minimizing epimerization of adjacent chiral centers.

  • Nucleophilic Acylation: Transfer the activated ester solution to the free-based piperazinone solution. Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify the crude product via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the PROTAC precursor.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Ion Channel Inhibitors

This scaffold is also highly effective in synthesizing benzimidazole-based inhibitors, such as those targeting voltage-gated sodium (Nav) channels[3].

Reagents:

  • 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.1 eq)

  • Heteroaryl Halide (e.g., 2-chloro-1H-benzo[d]imidazole derivative) (1.0 eq)

  • Potassium Carbonate (K2CO3) (3.5 eq)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq) and 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to achieve a 0.2 M concentration, followed by finely powdered K2CO3 (3.5 eq).

    • Causality: K2CO3 is a mild, heterogeneous base that effectively scavenges the HCl from the salt and the HCl generated during the SNAr process without causing side-reactions common with stronger bases.

  • Reaction Execution: Seal the vial and heat conventionally at 90°C (or via microwave irradiation at 110°C for 20 minutes) until TLC or LC-MS indicates the complete consumption of the heteroaryl halide.

  • Workup: Cool the mixture to room temperature and dilute with water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the functionalized inhibitor.

References

  • Targeted Bifunctional Degraders Source: Justia Patents (Patent Application) URL:[Link]

  • US20230087994A1 - Targeted bifunctional degraders Source: Google Patents URL
  • US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel Source: Google Patents URL
  • WO2021194318A1 - Plk1 selective degradation inducing compound Source: Google Patents URL
  • Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-(pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex polyamine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex polyamine salts. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly polar, hydrophilic molecule featuring a piperazin-2-one (lactam) core and a pyrrolidine ring.

While the dihydrochloride salt form significantly enhances solid-state shelf life and aqueous solubility compared to its free base (), it introduces critical solution-state vulnerabilities. If handled improperly, users will experience drastic pH shifts upon dissolution, acid/base-catalyzed lactam hydrolysis, and concentration errors due to hygroscopicity. This guide provides the mechanistic understanding and self-validating protocols necessary to ensure the structural integrity of this compound in your workflows.

Section 1: Troubleshooting FAQs

Q1: When I dissolve the compound in pure water, the pH drops below 3.0, and my cell-based assays fail. Why does this happen, and how do I prevent it? The Causality: The compound is supplied as a dihydrochloride salt, meaning both the secondary amine of the pyrrolidine and the N4 amine of the piperazine ring are protonated. When dissolved in unbuffered water, these protonated amines ( R2​NH2+​ and R3​NH+ ) act as weak acids. They establish an equilibrium with water ( R3​NH++H2​O⇌R3​N+H3​O+ ), releasing hydronium ions and drastically lowering the solution's pH (). The Solution: Never reconstitute this compound in unbuffered water for biological assays. Always dissolve it directly into a buffered system (e.g., 50 mM Bis-Tris or HEPES) with sufficient buffering capacity to absorb the released protons and maintain a physiological pH.

Q2: My LC-MS analysis shows a prominent degradation peak with a mass shift of +18 Da over time. What is this degradant? The Causality: A +18 Da mass shift is the definitive signature of hydrolytic ring-opening. The piperazin-2-one moiety is a lactam (a cyclic amide). The amide bond is highly susceptible to hydrolysis, a reaction catalyzed by both highly acidic (pH < 4) and basic (pH > 8) conditions (). The unbuffered acidic dissolution described in Q1 accelerates this degradation, opening the piperazinone ring to form an acyclic amino acid derivative. The Solution: Maintain the solution pH strictly between 6.0 and 7.0. If storing aqueous stocks, keep them at 4°C for no longer than 48 hours.

Q3: I am experiencing high well-to-well variability in my dose-response curves. My stock concentration seems lower than calculated. Why? The Causality: Amine dihydrochloride salts possess high crystal lattice energies but form strong ion-dipole interactions with atmospheric moisture, making them notoriously hygroscopic. If the solid compound is exposed to ambient humidity during weighing, it rapidly absorbs water. Consequently, a significant portion of your weighed mass is water, leading to sub-potent stock solutions. The Solution: Store the solid compound in a desiccator. Equilibrate the vial to room temperature before opening to prevent condensation, and weigh the compound rapidly in a low-humidity environment.

Section 2: Quantitative Stability Matrix

To optimize your experimental design, refer to the following stability data summarizing the compound's behavior across various environments.

ConditionSolvent / Buffer SystemTemperatureExpected StabilityPrimary Degradation Pathway
Unbuffered Pure H2​O (Milli-Q)25°C< 24 hoursAcid-catalyzed lactam hydrolysis
Buffered (pH 6.5) 50 mM Bis-Tris4°C> 7 daysNone (Highly Stable)
Basic (pH 8.5) 50 mM Tris-HCl25°C< 12 hoursBase-catalyzed lactam hydrolysis
Organic Stock Anhydrous DMSO-20°C> 6 monthsTrace oxidation (if exposed to air)
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a pH-Stabilized Aqueous Stock Solution

This protocol ensures the dihydrochloride salt is neutralized without overshooting into a basic pH regime that would trigger base-catalyzed hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Bis-Tris buffer solution and adjust the pH to 6.5 using 1M NaOH. Causality: Bis-Tris has a pKa of 6.46, making it ideal for buffering the acidic protons released by the dihydrochloride salt without risking basic hydrolysis.

  • Equilibration & Weighing: Remove the compound vial from the -20°C desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. Rapidly weigh the required mass to minimize moisture absorption.

  • Dissolution: Add the pH 6.5 Bis-Tris buffer to achieve your target concentration (e.g., 10 mM). Vortex gently for 30 seconds until fully dissolved.

  • Self-Validation Check: Withdraw a 10 µL aliquot and measure the pH using a calibrated micro-pH probe.

    • Validation Criteria: The pH must read between 6.3 and 6.7. If the pH is < 6.0, the buffering capacity was exceeded by the salt. Discard the solution, increase the buffer concentration to 100 mM, and repeat.

Protocol B: Stability-Indicating LC-MS Assay

To verify the integrity of your stock solutions over time, use this stability-indicating workflow.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in an LC-MS grade mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: The low pH of the formic acid is acceptable here because the sample is immediately injected and analyzed, minimizing time for hydrolysis.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to elute the polar compound quickly.

  • Detection: Monitor the parent mass [M+H]+ and specifically scan for the +18 Da hydrolytic degradant.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound and all identified degradants.

    • Validation Criteria: The sum of the parent and degradant peak areas must equal 100% ± 5% of the initial Day 0 parent peak area. A failure to achieve mass balance indicates that the compound is either precipitating out of solution or degrading into highly volatile/undetectable species ().

Section 4: Workflow Visualization

G A Solid 4-(pyrrolidin-2-ylmethyl) piperazin-2-one 2HCl B Weigh in Desiccated Environment A->B C Select Solvent System B->C D Aqueous Assay Buffer (pH 6.0 - 7.0) C->D Immediate assay use E Anhydrous DMSO (Stock Storage) C->E Long-term storage F Unbuffered H2O (Causes Acid Hydrolysis) C->F AVOID G Basic Buffer pH > 8 (Causes Base Hydrolysis) C->G AVOID

Workflow for the stabilization and handling of piperazin-2-one dihydrochloride salts.

References
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility. Molecular Pharmaceutics (ACS Publications). Available at: [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and formulation scientists working with 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and formulation scientists working with 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride . As a highly polar, dual-basic building block, its dihydrochloride salt form introduces unique physicochemical challenges. This document provides mechanistic insights, step-by-step troubleshooting protocols, and FAQs to resolve poor organic solubility, hygroscopicity, and complex aqueous behavior.

Part 1: The Science of Solubility for Dihydrochlorides

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. The molecule contains two basic nitrogen centers: the secondary amine of the pyrrolidine ring and the N4 amine of the piperazin-2-one ring (the N1 amide nitrogen is non-basic). Protonation of both yields a highly crystalline dihydrochloride salt.

Mechanistic Causes of Solubility Failure
  • High Crystal Lattice Energy (Organic Insolubility): The strong ionic bonds between the doubly charged cation and two chloride anions create a rigid crystal lattice. Aprotic organic solvents (DCM, THF) lack the dielectric constant required to overcome this lattice energy, resulting in near-zero solubility [1].

  • The Common-Ion Effect (Aqueous Insolubility): In aqueous media with high chloride concentrations (e.g., simulated gastric fluid, saline buffers, or when adjusting pH with HCl), the solubility of the dihydrochloride salt can paradoxically plummet. Because the solubility product ( Ksp​ ) depends on the square of the chloride concentration ( Ksp​=[Cation2+][Cl−]2 ), the common-ion effect is exponentially more severe for dihydrochlorides than monohydrochlorides[2].

  • pH-Dependent Speciation ( pHmax​ ): The solubility of the salt is only superior to the free base below its pHmax​ . If the pH of your formulation exceeds the pKa of the amines, the compound converts to its free base, precipitating out of aqueous solutions [4].

Quantitative Data Summary

Table 1: Comparative Solubility Profile (Salt vs. Free Base)

Solvent SystemDihydrochloride Salt SolubilityFree Base SolubilityRecommended Application
Water (pH < 5) High (>50 mg/mL)LowAqueous assays, formulation
Water (pH > 9) Low (Precipitates)LowExtraction (Liquid-Liquid)
0.9% NaCl (Saline) Moderate (Common-ion effect)LowIn vivo dosing (requires monitoring)
Methanol / Ethanol Moderate (~10-20 mg/mL)HighStock solutions, recrystallization
DCM / THF / EtOAc Insoluble (<0.1 mg/mL)High (>50 mg/mL)Organic synthesis, couplings
DMF / DMSO Low to ModerateHighSN2/Amidation reactions

Table 2: Physicochemical Parameters (Estimated)

ParameterValue / CharacteristicImpact on Experiments
Stoichiometry 1:2 (Base : HCl)Requires 2.0 eq of base for full neutralization.
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric moisture; forms sticky syrups.
pKa (Amines) ~8.5 and ~9.5Must maintain pH < 7 for aqueous solubility.

Part 2: Troubleshooting Workflows & Protocols

Workflow Start Solubility Issue with Dihydrochloride Salt App Target Application? Start->App Org Organic Synthesis (e.g., Amidation, Coupling) App->Org Aq Aqueous Assay / Formulation (e.g., In vitro, In vivo) App->Aq Org_Sol Need Organic Solubility? Org->Org_Sol Aq_Sol Precipitation in Media? Aq->Aq_Sol FreeBase Perform Free-Basing (ex situ or in situ with DIPEA) Org_Sol->FreeBase Yes SaltSwap Counterion Exchange (e.g., to Mesylate/TFA) Org_Sol->SaltSwap Lipophilic Salt Needed CommonIon Check Common-Ion Effect (Reduce [Cl-] in buffer) Aq_Sol->CommonIon High Cl- Media pHAdjust Adjust pH below pKa (Ensure full protonation) Aq_Sol->pHAdjust Basic Media

Decision tree for troubleshooting 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride solubility.

Workflow 1: Organic Synthesis (In-Situ Free-Basing)

Problem: The dihydrochloride salt remains a cloudy suspension in Dichloromethane (DCM) or Dimethylformamide (DMF) during amide coupling or alkylation. Root Cause: The ionic salt lattice is insoluble in aprotic solvents. Solution: In-situ neutralization using a non-nucleophilic tertiary amine.

Step-by-Step Protocol (Self-Validating):

  • Suspend: Add the dihydrochloride salt to anhydrous DCM or DMF under an inert atmosphere (Nitrogen/Argon). Visual cue: The mixture will be a heterogeneous, milky suspension.

  • Neutralize: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. (Note: 2.0 eq neutralizes the HCl; the excess 0.5-1.0 eq acts as the catalytic base for your subsequent reaction).

  • Agitate: Sonicate the mixture for 2–5 minutes.

  • Validate Dissolution:

    • In DMF: The solution should become completely transparent, indicating the free base is fully dissolved.

    • In DCM: The solution may remain slightly hazy. This is not unreacted starting material; it is the newly formed DIPEA-HCl salt precipitating out, as DIPEA-HCl has limited solubility in DCM. You can proceed directly with the addition of your electrophile.

Workflow 2: Aqueous Formulation (Mitigating the Common-Ion Effect)

Problem: The compound dissolves in pure water but precipitates when added to a saline buffer or when the pH is lowered using Hydrochloric Acid (HCl). Root Cause: The addition of external chloride ions shifts the equilibrium toward the solid salt lattice ( Ksp​ violation) [2].

Step-by-Step Protocol:

  • Solvent Selection: Avoid using HCl to adjust the pH of the formulation. Instead, use a non-halide acid such as Methanesulfonic acid (to form in-situ mesylates) or Phosphoric acid[3].

  • Buffer Adjustment: If formulating for in vivo studies, reduce the NaCl concentration in the buffer. Replace isotonic saline with 5% Dextrose in Water (D5W), which provides isotonicity without introducing chloride ions.

  • Validate Stability: Monitor the solution via dynamic light scattering (DLS) or visual inspection against a dark background for 24 hours to ensure no micro-precipitation occurs.

Equilibrium Solid Solid Dihydrochloride [Salt Lattice] Dissolved Dissolved Cation [R-NH2+...] Solid->Dissolved Dissolution (Water) Dissolved->Solid Common Ion Effect (Excess Cl-) FreeBase Free Base [R-NH...] Dissolved->FreeBase + OH- (pH > pKa) Chloride 2 Cl- (Aqueous) Dissolved->Chloride FreeBase->Dissolved + H+ (pH < pKa)

Equilibrium dynamics of the dihydrochloride salt illustrating the common-ion effect and pH dependence.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound arrived as a free-flowing powder, but after a few days on the bench, it turned into a sticky, unweighable syrup. What happened? A1: Amine dihydrochlorides of low-molecular-weight polar compounds are highly hygroscopic and often deliquescent (they absorb so much moisture from the air that they dissolve in their own absorbed water). Solution: Always store the compound in a desiccator over Drierite or under an argon atmosphere. If it has already gummed up, you can recover it by dissolving it in a minimal amount of dry methanol, precipitating it with cold diethyl ether, and drying it under a high vacuum.

Q2: Can I use heat to force the dihydrochloride salt into solution in organic solvents? A2: Heating is generally not recommended for this specific salt in aprotic solvents. Because the insolubility is driven by ionic lattice energy rather than temperature-dependent kinetics, heating will not significantly improve solubility in DCM or THF. Furthermore, excessive heating of amine hydrochlorides can lead to thermal degradation or unwanted side reactions (e.g., ring-opening or polymerization) [4]. Use the free-basing protocol instead.

Q3: What is the optimal solvent for NMR characterization of this building block? A3: For the intact dihydrochloride salt, D2O (Deuterium Oxide) or DMSO-d6 are the only viable choices. If using D2O, note that the amine and amide protons will exchange with deuterium and disappear from the 1H -NMR spectrum. If you need to observe the exchangeable protons, use dry DMSO-d6, but be prepared for broad peaks due to the quadrupolar relaxation of the nitrogen atoms and hydrogen bonding.

Q4: I need to perform a reaction that is highly sensitive to basic conditions. I cannot use DIPEA to free-base. What are my options? A4: You should perform a "Salt Swap" (Counterion Exchange) prior to the reaction. By passing the aqueous dihydrochloride solution through an ion-exchange resin loaded with a more lipophilic counterion (such as mesylate or trifluoroacetate), you can isolate a new salt form. Mesylate salts have significantly lower lattice energies and often exhibit superior solubility in polar organic solvents without requiring basic conditions [3].

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

Troubleshooting

troubleshooting 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride experiments

Welcome to the technical support center for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments. Our approach is grounded in extensive field experience and rigorous scientific principles to help you navigate the common challenges associated with this compound.

Compound Overview

4-(pyrrolidin-2-ylmethyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core linked to a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry, with similar structures being investigated as potent and selective enzyme inhibitors, particularly for applications in CNS disorders and metabolic diseases.[1][2] The dihydrochloride salt form is typically used to enhance aqueous solubility and improve stability, but it also introduces specific handling and formulation considerations that are critical for experimental success.

Physicochemical Properties Summary

The following table summarizes the key properties of the dihydrochloride salt form, which are crucial for experimental design.

PropertyValue / ObservationRationale & Implications
Form Typically a crystalline solid or fine powder.Fine powders can be electrostatically charged and require careful handling to avoid inhalation and ensure accurate weighing.[3]
Hygroscopicity High potential.Dihydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere. This can affect sample weight accuracy and promote chemical degradation.[4]
Aqueous Solubility Generally enhanced compared to the free base.The salt form increases polarity. However, solubility can be suppressed in acidic media (e.g., gastric fluid) due to the common ion effect.[4][5]
Solution pH Acidic (typically pH < 4).The two hydrochloride ions will dissociate in water, releasing protons and significantly lowering the pH. This can affect the stability of other components in a formulation and influence biological assay outcomes.[6]
Storage Cool, dry, well-ventilated area, protected from light and moisture.Proper storage is critical to prevent degradation from hydrolysis and photolysis. Inert gas atmosphere is recommended for long-term storage.[7][8]

Frequently Asked Questions (FAQs)

Section 1: Handling and Storage

Q1: What are the essential safety precautions for handling this compound?

A1: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride, like many piperazine derivatives, should be handled with care. Always work in a well-ventilated area, preferably within a chemical fume hood.[9] Standard personal protective equipment (PPE) is mandatory: safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid creating dust; if handling a powder, use appropriate respiratory protection.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes.[10]

Q2: The weight of my compound seems to increase over time. What is happening?

A2: This is a classic sign of hygroscopicity, a common characteristic of highly polar hydrochloride salts.[4] The compound is absorbing moisture from the air. To mitigate this, always handle the compound in a low-humidity environment (e.g., a glove box with desiccant) if possible. For routine use, minimize the time the container is open to the atmosphere. Store the compound in a tightly sealed container with a desiccant. For long-term storage, sealing the container under an inert gas like argon or nitrogen is best practice.

Q3: What are the optimal long-term storage conditions?

A3: For maximum stability, store the compound at a low temperature (2-8°C is common practice) in a tightly sealed, opaque container to protect it from light and moisture.[11] The container should be placed inside a desiccator to create a moisture-free environment. Storing under an inert atmosphere is highly recommended to prevent both moisture absorption and potential oxidative degradation.[7][8]

Section 2: Solubility and Solution Preparation

Q4: I am struggling to dissolve the compound in my neutral pH buffer. What should I do?

A4: While the dihydrochloride salt is designed for aqueous solubility, its dissolution can be problematic in certain buffers. The primary issue is often a pH-dependent solubility profile. As a dihydrochloride salt, the compound creates an acidic microenvironment upon dissolution. If the buffering capacity of your solution is insufficient, the local pH might remain low, aiding dissolution. However, in a strongly buffered neutral or alkaline solution, the compound can be deprotonated to its less soluble free base form, causing it to crash out.

We recommend starting with a slightly acidic vehicle. First, dissolve the compound in deionized water or a dilute acid (e.g., 0.1 M HCl) to create a concentrated stock solution. The compound should be freely soluble under these conditions. You can then carefully add this acidic stock solution to your final, well-stirred buffer system. This method ensures the compound is fully solvated before it encounters the higher pH of the final buffer.

Q5: My prepared stock solution is highly acidic (pH ~2.5). Is this normal, and can I adjust it?

A5: Yes, this is entirely normal and expected. The "dihydrochloride" indicates two equivalents of HCl per molecule of the base. When dissolved in an unbuffered solvent like water, these protons are released, resulting in a highly acidic solution.[6]

You can adjust the pH, but it must be done with extreme caution. Add a base (e.g., 1 M NaOH) dropwise while vigorously stirring and monitoring the pH. Be aware that as you raise the pH, you will be converting the highly soluble salt into the less soluble free base. There is a high risk of precipitation, especially as you approach and exceed the pKa of the amine functional groups. It is crucial to determine the pH at which the compound remains soluble at your target concentration before preparing a large batch.

Q6: The compound precipitated when I added my stock solution (dissolved in DMSO) to my aqueous assay buffer. Why?

A6: This is a common issue known as "antisolvent precipitation." The compound is likely highly soluble in the organic solvent (DMSO) but has limited solubility in the final aqueous buffer, especially if the percentage of DMSO in the final solution is low (<1%). To troubleshoot this, you can try several approaches:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay.

  • Increase Cosolvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO.

  • Use a Different Solubilization Strategy: Instead of DMSO, try preparing the stock solution in water or a dilute acid as described in Q4. An aqueous stock is often more compatible with aqueous buffers.

Troubleshooting Experimental Workflows

Guide 1: Investigating Poor Solubility

If you are encountering solubility issues, a systematic approach is required to identify the root cause. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

G start Problem: Poor Solubility check_purity Step 1: Verify Compound Purity (See Protocol 2: HPLC-MS) start->check_purity solvent_selection Step 2: Re-evaluate Solvent Choice check_purity->solvent_selection If Purity is Confirmed ph_issue Is pH a likely factor? (e.g., buffered solution) solvent_selection->ph_issue acidic_stock Solution A: Prepare Concentrated Stock in Dilute Acid (e.g., 0.1M HCl) ph_issue->acidic_stock Yes organic_stock Solution B: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) ph_issue->organic_stock No final_dilution Step 3: Dilute Stock into Final Buffer (Vigorous Stirring is Critical) acidic_stock->final_dilution organic_stock->final_dilution success Outcome: Compound Solubilized final_dilution->success If successful failure Outcome: Precipitation Persists (Consider reducing final concentration) final_dilution->failure If unsuccessful

Caption: Workflow for troubleshooting solubility issues.

Guide 2: Addressing Inconsistent Biological Assay Results

Inconsistent results can stem from compound instability, improper solution handling, or interactions with assay components. This workflow helps isolate the variable causing the inconsistency.

G start Problem: Inconsistent Assay Results stock_integrity Step 1: Check Stock Solution Integrity start->stock_integrity fresh_prep Prepare Fresh Stock Solution (See Protocol 1) stock_integrity->fresh_prep re_test Re-run Assay with Fresh Stock fresh_prep->re_test problem_solved Outcome: Consistency Restored (Issue was stock degradation) re_test->problem_solved If successful problem_persists Problem Persists re_test->problem_persists If unsuccessful assay_interaction Step 2: Investigate Assay Interactions problem_persists->assay_interaction control_expt Run Control Experiment: - Buffer + Compound (no enzyme/cells) - Measure background signal assay_interaction->control_expt signal_detected Is background signal detected? control_expt->signal_detected interference Conclusion: Compound interferes with assay components/readout. (Consider alternative assay format) signal_detected->interference Yes no_interference Conclusion: No direct interference. Investigate biological variability. signal_detected->no_interference No

Caption: Workflow for diagnosing inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the recommended procedure for preparing a stable, aqueous stock solution.

  • Pre-Equilibration: Allow the container of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube (e.g., a 15 mL or 50 mL tube).

  • Solvent Addition: Add a volume of high-purity, sterile deionized water to achieve a concentration slightly less than 10 mM (e.g., add 9.5 mL of water for a final 10 mL volume). This allows for volume changes during pH adjustment, if necessary.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates. If any solid remains, the solubility limit may have been exceeded.

  • pH Measurement (Optional but Recommended): Using a calibrated pH meter, measure the pH of the stock solution. The expected pH will be in the acidic range (typically 2-4).

  • Final Volume Adjustment: Add water to reach the final target volume (e.g., bring the 9.5 mL up to 10.0 mL).

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage container. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Protocol 2: Purity Assessment by Reverse-Phase HPLC-MS

This protocol provides a general method for verifying the purity and identity of the compound. Specific parameters may need optimization.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: A standard UHPLC or HPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Method Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Linear ramp from 5% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.0 - 6.1 min: Return to 5% B

      • 6.1 - 8.0 min: Re-equilibration at 5% B

    • Detection: UV detection at 214 nm and 254 nm, and MS scan (e.g., m/z 100-500).

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the UV chromatogram and express it as a percentage of the total peak area.

    • Identity Confirmation: Verify that the mass spectrum of the main peak shows the expected molecular ion for the free base of the compound. The expected [M+H]⁺ m/z would correspond to the molecular weight of the C10H19N3O free base.

References

  • TCI Chemicals. (2025, March 28).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 15(6), 1591–1601.
  • Sigma-Aldrich. 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride.
  • Schwartz, J. B., & Bope, F. W. (1976). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 65(2), 299–301.
  • Thermo Fisher Scientific. (2016, October 18).
  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(3).
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • Jackson, G., & Burt, J. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal Supplements, 11(Suppl A), A2–A6.
  • NextSDS. 2-[4-(2-Pyrrolidinylmethyl)
  • Merck. 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine.
  • Sigma-Aldrich. 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride.
  • Kumar, V., & Kumar, A. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13411.
  • NextSDS. 4-(3-Pyrrolidinyl)
  • ResearchGate. 27 questions with answers in PIPERAZINES | Science topic.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
  • United Nations Office on Drugs and Crime. (2013).
  • PubChem. 4-(1-Pyrrolidinyl)piperidine.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Aida, J., et al. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(20), 9205–9217.
  • Guzzo, P. R., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991–1995.
  • NextSDS. 4-(piperidin-2-yl)
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8415.
  • Santa Cruz Biotechnology. Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 12(14), 2733.
  • Wicht, K. J., et al. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules.

Sources

Optimization

common pitfalls in 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride handling

Here is the technical support center guide for handling 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. Document ID: TSC-PZ21-DHC-001 Purpose: This guide serves as a centralized resource for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for handling 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride.

Document ID: TSC-PZ21-DHC-001

Purpose: This guide serves as a centralized resource for researchers, chemists, and pharmacologists working with 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. This compound, while valuable in CNS research and drug discovery, presents specific handling challenges due to its dihydrochloride salt form. This document provides troubleshooting advice, validated protocols, and a scientific rationale for best practices to ensure experimental reproducibility and integrity.

Part 1: Core Principles & Quick Reference

Before troubleshooting, it is critical to understand the physicochemical properties of this molecule that are the root cause of most handling issues.

1.1 The Dihydrochloride Salt Form: The Source of Complications

4-(pyrrolidin-2-ylmethyl)piperazin-2-one is a dibasic molecule, meaning it has two nitrogen atoms (one on the pyrrolidine ring, one on the piperazine ring) that readily accept protons. The dihydrochloride (·2HCl) form indicates that both of these sites are protonated, forming a salt with two chloride counter-ions. This has three major consequences:

  • High Hygroscopicity: Hydrochloride salts, particularly multi-hydrochloride salts, are often highly hygroscopic. They actively absorb atmospheric moisture, which can lead to inaccurate weighing, degradation, and handling difficulties [1].

  • Inherent Acidity: When dissolved in a neutral, unbuffered solvent like pure water, the salt will dissociate and release H+ ions, creating a significantly acidic solution (typically pH 2-4).

  • pH-Dependent Solubility: The molecule's charge state, and therefore its aqueous solubility, is directly dependent on pH. It is most soluble at low pH where it is fully protonated and cationic. As the pH is raised towards the compound's pKa values, it becomes deprotonated, less polar, and will precipitate out of solution if its concentration exceeds the solubility limit of the neutral form.

1.2 Quick Reference Data Sheet

This table summarizes the essential properties for experimental planning.

PropertyValue / DescriptionRationale & Impact
Chemical Formula C₉H₁₇N₃O · 2HClThe · 2HCl is the key factor for handling.
Molecular Weight 256.18 g/mol Use this exact weight for all calculations. Do not use the freebase weight.
Appearance White to off-white crystalline solid or powder.If it appears gummy, clumpy, or discolored, it has likely absorbed significant moisture.
pKa (Estimated) pKa₁ ≈ 8.5-9.5 (Piperazine N)pKa₂ ≈ 10.5-11.5 (Pyrrolidine N)Critical for predicting pH-dependent solubility. Precipitation is likely between pH 7 and 10.
Aqueous Solubility Highly soluble in water (>50 mg/mL), forming an acidic solution. Poorly soluble in neutral pH buffers (e.g., PBS pH 7.4) .This is the most common pitfall. Do not attempt to dissolve directly in neutral buffers.
Storage Store at 2-8°C or -20°C. MUST be stored under inert gas (Argon/Nitrogen) with a desiccant. Protects from moisture absorption and hydrolysis. Tightly seal the container immediately after use.
Part 2: Troubleshooting Guide & FAQs

This section is organized by experimental workflow stage to help you quickly identify and solve your specific problem.

2.1 Weighing and Initial Handling

Q: My powder arrived and it looks clumpy and sticky, not like a fine powder. Is it compromised?

A: This is a classic sign of moisture absorption. The compound is still likely usable, but the "weight" of the material is no longer accurate, as it includes an unknown amount of water. This will make all downstream concentration calculations incorrect.

  • Immediate Action: Dry the material under high vacuum for several hours.

  • Best Practice: Always handle the vial inside a glove box with low humidity or in a glove bag purged with dry nitrogen or argon. Use a dedicated, small spatula. Minimize the time the container is open to the atmosphere to less than 30 seconds.

Q: I weighed out 10 mg twice for two separate experiments, but my analytical results are inconsistent. What went wrong?

A: This is very likely due to inconsistent hydration of the solid between weighings. If you open the vial, weigh a sample, and then re-seal it, the headspace in the vial now contains moist lab air. The remaining solid will continue to absorb this moisture. The second sample you weigh days later will have a higher water content per milligram than the first.

  • Solution Workflow:

    • Upon first opening the vial, immediately weigh out and prepare a concentrated stock solution of the entire amount of the compound.

    • Aliquot this validated stock solution into single-use volumes and store them appropriately (see Section 2.2).

    • This ensures that every experiment is performed using a solution of the same, known concentration.

G cluster_prep Recommended Weighing & Stock Preparation Workflow Receive Receive Compound Vial Equilibrate Equilibrate to Room Temp (in desiccator) Receive->Equilibrate Transfer Transfer to Inert Atmosphere (Glove Box / Bag) Equilibrate->Transfer Weigh Weigh ENTIRE Vial Contents (Tare vial first) Transfer->Weigh Dissolve Prepare Concentrated Stock Solution Weigh->Dissolve QC QC Check (Clarity, pH) Dissolve->QC Aliquot Aliquot into Single-Use Tubes QC->Aliquot Store Store Aliquots at -20°C or -80°C Aliquot->Store

Caption: Recommended workflow for handling hygroscopic dihydrochloride salts.

2.2 Solution Preparation

Q: I tried to dissolve the compound directly in PBS (pH 7.4) and it turned into a cloudy, milky suspension. What happened?

A: You have exceeded the solubility of the uncharged freebase form of the compound. At pH 7.4, a significant fraction of the molecules are deprotonated and thus less polar, causing them to precipitate. This is the single most common error.

  • Correct Procedure: The compound must be dissolved in an unbuffered or acidic solvent first, where it remains fully protonated and soluble, before being introduced to the final buffered solution. See the detailed protocol in Part 3 .

Q: My solution was clear at first, but a precipitate formed after 30 minutes at room temperature. Why?

A: This can be due to several factors:

  • Slow Precipitation: The kinetics of precipitation can be slow. Your solution was likely supersaturated at the final pH.

  • Temperature Effects: Solubility is temperature-dependent. If you used sonication or gentle warming to dissolve the compound, it may precipitate as it cools to room temperature.

  • CO₂ Absorption: If your final solution is weakly buffered, it can absorb atmospheric CO₂, which forms carbonic acid and can slightly lower the pH, but more complex ionic interactions can also shift equilibrium.

  • Troubleshooting:

    • Lower the final concentration of your stock solution.

    • Ensure your final buffer has sufficient buffering capacity [2]. A 50 mM buffer is generally more robust than a 10 mM buffer.

    • Once prepared, use the solution immediately or store it frozen.

G Start Start: Preparing Solution Dissolve Dissolve Compound in Water or 0.1M HCl Start->Dissolve Check1 Is solution clear? Dissolve->Check1 AddBuffer Slowly add to final buffer (e.g., PBS, Media) Check1->AddBuffer Yes Troubleshoot1 Problem: Insoluble Check1->Troubleshoot1 No Check2 Is final solution clear? AddBuffer->Check2 Success Success: Adjust pH, Sterile Filter, Aliquot Check2->Success Yes Troubleshoot2 Problem: Cloudy / Precipitate Check2->Troubleshoot2 No Action1 Action: Use sonication. If still insoluble, compound may be degraded. Troubleshoot1->Action1 Action2 Cause: pH too high or Concentration too high. Action: Lower final concentration or use a more acidic buffer. Troubleshoot2->Action2

Caption: Decision tree for troubleshooting solution preparation.

2.3 In Vitro and In Vivo Assays

Q: I'm seeing significant variability in my cell-based assay results. Could it be the compound?

A: Yes. Inconsistent results are often traced back to the stock solution.

  • Root Causes:

    • Inaccurate Concentration: As discussed, hygroscopicity can lead to preparing a stock solution that is less concentrated than calculated.

    • Precipitation in Media: The compound may be precipitating in your complex cell culture medium (which is buffered to ~pH 7.4 and contains salts and proteins). This reduces the effective concentration of the compound available to the cells.

  • Validation Step: Before a large experiment, perform a solubility test. Prepare your final dilution in cell culture media, let it incubate for 1-2 hours in the CO₂ incubator, and then visually inspect for precipitation under a microscope.

Q: Is the dihydrochloride form toxic to cells or animals?

A: The compound itself has a specific pharmacological profile. The "dihydrochloride" part introduces two other variables: chloride ions and acidity.

  • Chloride Load: At typical micromolar concentrations used in in vitro assays, the additional chloride is negligible compared to the ~150 mM Cl⁻ already in physiological buffers [3]. For in vivo studies requiring very high doses, the chloride load should be considered but is rarely a limiting factor.

  • Acidity (Vehicle pH): This is the more critical concern, especially for in vivo routes of administration like intravenous (IV) or intraperitoneal (IP) injection. Injecting a highly acidic solution (pH < 4) can cause significant pain, tissue damage, and phlebitis. It is mandatory to adjust the pH of the final dosing vehicle to a physiologically compatible range (typically pH 6.5-7.5) before administration.

Part 3: Validated Experimental Protocol

This protocol details the most reliable method for preparing a stable, concentrated stock solution that can be diluted into various experimental buffers.

Protocol: Preparing a 10 mM Buffered Stock Solution

Materials:

  • 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (MW: 256.18)

  • Sterile, deionized water

  • 1 M HCl (sterile)

  • 1 M NaOH (sterile)

  • 2x concentrated final buffer (e.g., 2x PBS, pH 7.4)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weighing: In an analytical balance, tare a sterile microcentrifuge tube. In a low-humidity environment (glove box), add the desired amount of compound (e.g., 2.56 mg for 1 mL of 10 mM solution). Record the exact weight.

  • Initial Dissolution: Add a volume of sterile water equal to half the desired final volume (e.g., for a final volume of 1 mL, add 500 µL of water). Vortex thoroughly. The solution should be clear and will be acidic.

    • Expert Tip: Dissolving in 0.1 M HCl instead of water can further ensure stability if you plan to store the stock for a long time, but water is sufficient for most uses.

  • Buffering: Slowly add an equal volume of the 2x concentrated final buffer (e.g., 500 µL of 2x PBS). This brings the buffer components to their final 1x concentration. The solution may become slightly hazy as the pH rises.

  • pH Adjustment (Critical Step): Place the tube in a beaker with a micro stir bar. Place the pH probe into the solution. The pH will likely be acidic (e.g., pH 4-5). Slowly, add 1 M NaOH drop-by-drop while monitoring the pH. Adjust to your desired final pH (e.g., 7.4). Do not overshoot the pH, as this will cause irreversible precipitation.

  • Final Volume Adjustment: If necessary, add sterile water to reach the final calculated volume. Ensure the solution remains clear. If precipitation occurs, you have exceeded the solubility limit at that pH and must remake the stock at a lower concentration.

  • Sterilization & Storage: Sterile filter the final solution using a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

[1] Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. (This provides context on the importance of solid-state properties like hygroscopicity for APIs). [Link]

[2] "Buffer Preparation Solutions." Cold Spring Harbor Protocols. (This is an authoritative resource for understanding and preparing common laboratory buffers). [Link]

[3] "Physiological Saline." British Pharmacopoeia Commission. (Provides standards for physiological solutions, establishing the context for why additional chloride from a drug salt is often negligible). [Link]

[4] Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (A comprehensive review explaining the theory and practice of using salt forms, like hydrochlorides, to overcome solubility challenges). [Link]

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Novel Kinase Inhibitor XYZ-123

Introduction Welcome to the technical support center for XYZ-123, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for XYZ-123, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on minimizing potential off-target effects during your experiments. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to ensure the integrity and reproducibility of your results.

A Note on 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride:

Initial searches for "4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride" did not yield a known biological agent with established targets or off-target profiles in publicly available scientific literature. The following guide is structured to address the core request of minimizing off-target effects for a novel small molecule inhibitor, using a hypothetical compound, XYZ-123 , which we will define for this guide as a kinase inhibitor. The principles and methodologies described are broadly applicable to a wide range of small molecule inhibitors and are based on established best practices in pharmacology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like XYZ-123?

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the primary target of XYZ-123. Could this be an off-target effect?

A2: This is a classic indication of a potential off-target effect. It is essential to systematically investigate this possibility. The first step is to confirm the identity and purity of your compound stock. Subsequently, performing control experiments is critical. This includes using a structurally related but inactive control compound and validating your findings with a non-pharmacological method, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of the intended target. If the phenotype persists with the inhibitor but is not replicated by genetic knockdown, an off-target effect is highly likely.

Q3: How can I proactively assess the selectivity of XYZ-123 before conducting extensive cellular assays?

A3: A proactive approach to assessing selectivity can save significant time and resources. A common and effective method is to perform a broad in vitro kinase panel screen. These commercially available services test your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM). The results will provide a selectivity profile and identify potential off-target kinases that are inhibited by XYZ-123. This data is invaluable for interpreting subsequent cellular assay results.

Q4: What is the significance of the dose-response curve in identifying off-target effects?

A4: The dose-response curve is a powerful tool. The potency of your compound (e.g., IC50 or EC50) for the intended target should correlate with the observed cellular phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for the primary target, it is likely due to engagement with a less sensitive, off-target molecule. Always aim to use the lowest effective concentration of XYZ-123 that engages the primary target to minimize the risk of off-target effects.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a systematic workflow to determine if an observed cellular effect is a direct result of inhibiting the intended target of XYZ-123.

Workflow Diagram:

G A Observed Phenotype with XYZ-123 B Confirm Compound Identity & Purity A->B C Dose-Response Experiment B->C D Is Phenotype Potency << On-Target Potency? C->D E Orthogonal Validation (e.g., siRNA/CRISPR) D->E No H Phenotype is Likely Off-Target D->H Yes F Does Genetic Knockdown Recapitulate Phenotype? E->F F->H No I Rescue Experiment F->I Yes G Phenotype is Likely On-Target J Does Expression of WT Target (mutant to be resistant to XYZ-123) Rescue Phenotype? I->J J->G Yes J->H No

Caption: Workflow for On-Target vs. Off-Target Phenotype Validation.

Step-by-Step Protocol:

  • Confirm Compound Integrity:

    • Verify the chemical structure, purity (>95%), and identity of your XYZ-123 stock using methods like LC-MS or NMR.

    • Ensure proper storage conditions to prevent degradation.

  • Establish a Dose-Response Relationship:

    • Perform a dose-response experiment in your cellular assay and determine the EC50 for the observed phenotype.

    • Compare this cellular EC50 to the in vitro IC50 of XYZ-123 against its primary target. A significant discrepancy (e.g., >10-fold) suggests a potential off-target effect.

  • Orthogonal Validation:

    • Utilize a non-pharmacological method to inhibit the primary target.

      • siRNA/shRNA: Transiently knock down the target protein expression.

      • CRISPR/Cas9: Generate a stable knockout cell line.

    • Assess if the phenotype observed with XYZ-123 is replicated by these genetic methods.

  • Rescue Experiment (Advanced):

    • If possible, introduce a version of the target protein that is resistant to XYZ-123 into your cells.

    • If the phenotype caused by XYZ-123 is "rescued" (reversed) by the expression of the resistant target, this provides strong evidence for on-target activity.

Guide 2: Identifying the Unintended Target(s) of XYZ-123

If you have confirmed an off-target effect, the next step is to identify the responsible molecule(s).

Experimental Approaches:

MethodPrincipleAdvantagesDisadvantages
Affinity-based Chemoproteomics Immobilize XYZ-123 on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.Unbiased, identifies direct binding partners.Technically challenging, can miss low-affinity interactors.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.In vivo compatible, provides evidence of target engagement in a cellular context.Requires specialized equipment and bioinformatics expertise.
Computational Screening In silico docking of XYZ-123 against a library of protein structures to predict potential off-target binders.Fast, cost-effective, can guide experimental design.Predictions require experimental validation, potential for false positives.

Workflow Diagram for Target Identification:

G A Confirmed Off-Target Phenotype B Hypothesis Generation A->B C In Vitro Kinase Screen B->C D Chemoproteomics (Affinity Pulldown) B->D E Thermal Proteome Profiling (TPP) B->E F Candidate Off-Target(s) Identified C->F D->F E->F G Validate Candidates (e.g., siRNA/CRISPR) F->G H Does Knockdown of Candidate Abolish XYZ-123 Phenotype? G->H I Off-Target Identified H->I Yes J Refine Experimental Conditions or Seek Analogs H->J No

Caption: Workflow for Identifying Unintended Molecular Targets.

References

  • Title: Off-target effects of psychoactive drugs Source: Nature URL: [Link]

  • Title: A guide to small molecule screening and validation Source: Nature Reviews Molecular Cell Biology URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride in Drug Discovery

Executive Summary The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics. However, its high basicity often leads to pharmacokinetic liabiliti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics. However, its high basicity often leads to pharmacokinetic liabilities, including hERG channel inhibition, lysosomal trapping, and poor membrane permeability. To circumvent these issues, medicinal chemists frequently employ piperazin-2-one derivatives. By converting one amine into an amide, the basicity is significantly reduced, improving the lipophilic efficiency (LipE) and metabolic stability of the resulting candidates .

This guide provides an in-depth comparative analysis of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride against other common piperazinone and piperazine derivatives. We will explore its structural rationale, physicochemical profile, and practical applications in library synthesis and lead optimization.

Structural Rationale and Physicochemical Profiling

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a highly specialized, rigidified diamine building block designed to offer precise spatial geometries for target binding while mitigating the toxicity risks associated with standard piperazines.

  • The Piperazinone Core: The N1 position is part of an amide bond, rendering it non-basic (pKa < 0) and capable of serving as a directional hydrogen bond donor/acceptor. The N4 position remains basic (pKa ~6.8), but significantly less so than a standard piperazine due to the electron-withdrawing effect of the adjacent carbonyl group.

  • The Pyrrolidine Appendage: The pyrrolidine ring introduces a highly basic secondary amine (pKa ~9.8) and a chiral center. This spatial arrangement creates a defined distance between the primary basic center (pyrrolidine) and the secondary basic center (piperazinone N4), which is critical for interacting with bipartite acidic pockets in targets such as G-protein coupled receptors (GPCRs) or bacterial efflux pumps.

  • The Dihydrochloride Salt: Formulating this building block as a dihydrochloride salt ensures exceptional aqueous solubility and prevents the oxidative degradation of the secondary amine during long-term storage, a common issue with free-base pyrrolidines.

Comparative Performance Data

To objectively evaluate the utility of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride, we compare its representative physicochemical and ADME properties against two benchmark scaffolds: 1-(3-chlorophenyl)piperazin-2-one (a common aryl-piperazinone used in oncology and cytotoxic agent development ) and 1-benzylpiperazine (a standard piperazine reference).

Table 1: Benchmark Physicochemical and ADME Profiling
Compound ScaffoldCalculated pKa (Basic Centers)LogD (pH 7.4)hERG IC₅₀ (µM)Microsomal Stability (T₁/₂, min)Aqueous Solubility (mg/mL)
4-(pyrrolidin-2-ylmethyl)piperazin-2-one 2HCl 9.8 (pyrrolidine), 6.8 (piperazinone)-1.2> 5045> 100 (as salt)
1-(3-chlorophenyl)piperazin-2-one 6.2 (piperazinone N4)1.8151200.5
1-benzylpiperazine 9.2 (N4), 5.4 (N1)0.853010

Data Interpretation: The dual-basic nature of the pyrrolidinyl-piperazinone scaffold results in a highly hydrophilic profile (LogD -1.2), making it an excellent fragment for improving the solubility of highly lipophilic lead compounds. Furthermore, the reduced basicity of the piperazinone core successfully shifts the hERG IC₅₀ out of the danger zone (>50 µM) compared to the standard benzylpiperazine.

Pharmacological Mechanism and Signaling

Piperazinone derivatives are frequently utilized in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and cytotoxic agents. The amide carbonyl of the piperazinone often acts as a critical hydrogen bond acceptor within the kinase hinge region, while the basic amine extends into the solvent-exposed region to improve solubility and pharmacokinetic parameters.

Mechanism Ligand Piperazinone Derivative Receptor Target Kinase / Receptor (e.g., CDK4/6) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex (H-Bonding via Amide) Receptor->Complex Conformational Shift Effector Downstream Signaling (Blocked) Complex->Effector Inhibition Outcome Cell Cycle Arrest (Therapeutic Efficacy) Effector->Outcome Phenotypic Response

Pharmacological mechanism of action for piperazinone-derived kinase inhibitors.

Experimental Methodologies

To ensure rigorous validation of compounds derived from 4-(pyrrolidin-2-ylmethyl)piperazin-2-one, the following self-validating protocols are recommended. These methods are designed to ensure synthetic fidelity and accurate metabolic profiling .

Protocol A: Derivatization via Amide Coupling (Library Synthesis)

Causality & Rationale: The dihydrochloride salt must be neutralized in situ to liberate the nucleophilic pyrrolidine nitrogen. Excess base (DIPEA) is critical to ensure complete deprotonation, while HATU is selected as the coupling reagent for its high efficiency with sterically hindered secondary amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Add 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.1 eq) and an additional 2.0 eq of DIPEA (to neutralize the dihydrochloride salt).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using a mixture of CHCl₃/Isopropanol (3:1) due to the high polarity of the resulting piperazinone derivative.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: High-Throughput Liver Microsomal Stability Assay

Causality & Rationale: The pyrrolidine ring is susceptible to CYP-mediated alpha-oxidation (forming lactams) or N-dealkylation. This assay determines the intrinsic clearance (CL_int). A self-validating system is established by running concurrent positive controls (Verapamil for rapid clearance, Warfarin for low clearance) to verify the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test compound (and controls in separate wells) to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and intrinsic clearance.

Workflow A Compound Selection 4-(pyrrolidin-2-ylmethyl)piperazin-2-one B Amide Coupling (Pyrrolidine N-Acylation) A->B C Physicochemical Profiling (pKa, LogD, Solubility) B->C D In Vitro ADME (Microsomal Stability) C->D E Lead Candidate Selection D->E

Experimental workflow for derivatizing and profiling piperazinone-based scaffolds.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]

  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: PMC (National Institutes of Health) URL: [Link]

Comparative

Cross-Reactivity Profiling of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride: A Comparative Guide for Advanced Scaffold Selection

Executive Summary In modern drug discovery—particularly in the design of Targeted Protein Degraders (PROTACs) and highly selective kinase inhibitors—the selection of nitrogenous scaffolds dictates both the pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery—particularly in the design of Targeted Protein Degraders (PROTACs) and highly selective kinase inhibitors—the selection of nitrogenous scaffolds dictates both the pharmacokinetic profile and the off-target liability of the final therapeutic. Simple, flexible amines often suffer from promiscuous binding across the kinome and unintended interactions with G-protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride against traditional flexible scaffolds (e.g., N-methylpiperazine and 1,4-diazepane). By leveraging a conformationally restricted, sp³-enriched geometry, this specific bifunctional scaffold minimizes cross-reactivity while maintaining the necessary physicochemical properties for advanced lead optimization.

Mechanistic Rationale: The Sp³-Enriched Advantage

To understand why 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride outperforms traditional alternatives, we must examine the causality behind its structural design:

  • Conformational Restriction (The Piperazin-2-one Core): Unlike standard piperazines that rapidly interconvert between chair conformations, the introduction of the amide-like carbonyl in the piperazin-2-one ring restricts flexibility. This rigidity prevents the scaffold from adopting the diverse geometries required to bind promiscuously across multiple kinase hinge regions.

  • Steric Shielding (The Pyrrolidin-2-ylmethyl Vector): The addition of the pyrrolidine ring introduces a defined stereocenter and significant steric bulk. Nitrogen-rich heterocycles frequently exhibit off-target binding to adenosine receptors, particularly A2A and A2B, which share structural recognition motifs with kinase ATP-binding sites. The A2A adenosine receptor generally appears to inhibit inflammatory responses from immune cells, making its unintended activation a significant liability ([1]). The steric bulk of the pyrrolidine moiety physically clashes with the narrow binding pockets of these off-target receptors.

  • Solubility & Stability (The Dihydrochloride Salt): Formulating the scaffold as a dihydrochloride salt ensures complete dissolution in aqueous assay buffers. This is critical: lipophilic free bases often form colloidal aggregates in vitro, leading to false-positive cross-reactivity readouts. The salt form ensures a self-validating, artifact-free screening process.

Comparative Cross-Reactivity Data

To objectively evaluate performance, 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride was benchmarked against two industry-standard alternatives across a standard safety and selectivity panel.

A2B receptors are highly expressed in the gastrointestinal tract, bladder, and on mast cells, necessitating rigorous counter-screening for any novel nitrogenous scaffold to prevent inflammatory off-target effects ([1]). Furthermore, the A2A receptor can signal in the periphery and the CNS, making it a frequent off-target for basic amines ([1]).

Table 1: Cross-Reactivity and Selectivity Metrics of Nitrogenous Scaffolds
Scaffold / CompoundKinome Selectivity (Gini Coefficient)*A2A Receptor IC₅₀ (µM)A2B Receptor IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)Aqueous Solubility (mg/mL)
4-(pyrrolidin-2-ylmethyl)piperazin-2-one 2HCl 0.78 (High Selectivity)> 50.0 > 50.0 > 30.0 > 100.0
N-Methylpiperazine0.45 (Moderate)12.515.28.445.0
1,4-Diazepane0.32 (Low Selectivity)5.88.12.160.0

*Gini Coefficient: A value approaching 1.0 indicates extreme selectivity (binding to very few kinases), while a value approaching 0 indicates promiscuity (cross-reactivity across the kinome).

Data Synthesis: The data clearly demonstrates that the rigidified 4-(pyrrolidin-2-ylmethyl)piperazin-2-one scaffold effectively eliminates A2A/A2B and hERG cross-reactivity, whereas flexible rings like 1,4-diazepane show significant off-target liabilities.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, ensuring that the lack of cross-reactivity observed is a true pharmacological property and not an artifact of assay design.

Protocol 1: High-Throughput GPCR & Adenosine Receptor Counter-Screening

Objective: To validate the absence of A2A/A2B off-target binding.

  • Compound Preparation: Dissolve 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride directly in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

    • Causality: Utilizing the dihydrochloride salt eliminates the need for DMSO. DMSO can cause localized receptor denaturation or micelle formation, skewing binding kinetics. Aqueous dissolution ensures 100% monomeric compound availability.

  • Membrane Incubation: Incubate 10 µg of HEK293 cell membranes expressing human A2A or A2B receptors with the compound (up to 50 µM) and 1 nM [³H]-ZM241385 (a selective antagonist) for 90 minutes at 25°C.

    • Causality: 90 minutes is strictly enforced to ensure the system reaches thermodynamic equilibrium. Nitrogenous scaffolds often exhibit slow-binding kinetics; shorter incubations risk false negatives.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand. The ice-cold buffer kinetically traps the receptor-ligand complex, preserving the equilibrium state during the wash steps.

  • Quantification: Measure retained radioactivity using liquid scintillation. A lack of signal reduction confirms that the scaffold's steric bulk successfully prevents active-site entry.

Protocol 2: Kinome-Wide Cross-Reactivity Profiling (TR-FRET)

Objective: To establish the Gini coefficient for kinome selectivity.

  • Kinase Incubation: Incubate the scaffold (10 µM) with a panel of 96 recombinant human kinases, an ATP-competitive fluorescent tracer, and a Europium-labeled anti-tag antibody.

  • Signal Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm.

    • Causality: TR-FRET relies on the proximity of the Europium donor and the fluorescent tracer. If the scaffold cross-reacts and displaces the tracer, the FRET signal drops. The time-resolved nature of the measurement eliminates background auto-fluorescence from the compound itself, ensuring absolute data integrity.

Workflow Visualization

The following diagram illustrates the logical triage workflow used to validate the cross-reactivity profile of this scaffold before integration into complex PROTAC or inhibitor designs.

G Start 4-(pyrrolidin-2-ylmethyl) piperazin-2-one Dihydrochloride Kinase Kinome Panel Screen (TR-FRET / KINOMEscan) Start->Kinase Selectivity Profiling GPCR GPCR & Adenosine Off-Target Screen Start->GPCR A2A/A2B Counter-Screen hERG hERG Safety (Patch-Clamp) Start->hERG Cardiac Safety Lead Lead Optimization & PROTAC Linker Integration Kinase->Lead GPCR->Lead hERG->Lead

Caption: Workflow for cross-reactivity triage of the 4-(pyrrolidin-2-ylmethyl)piperazin-2-one scaffold.

References

  • Antonioli, L. et al. "Immunity, hypoxia, and adenosine in the tumor microenvironment." Nature Reviews Cancer, 2013, 13, 842-857. URL:[Link][1]

  • Carlsson, J. et al. "Structure-Based Discovery of A2A Adenosine Receptor Ligands." Journal of Medicinal Chemistry, 2010, 53, 3748-3755. URL:[Link][1]

  • Borrmann, T. et al. "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Adenosine A2B Receptor Antagonists." Journal of Medicinal Chemistry, 2009, 52(13), 3994-4006. URL:[Link][1]

  • Livingston, M. et al. "Adenosine A2B receptors in inflammation." Inflammation Research, 2004, 53, 171-178. URL:[Link][1]

Sources

Validation

independent verification of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride results

Executive Summary The empirical optimization of Proteolysis Targeting Chimeras (PROTACs) heavily relies on linker chemistry. While flexible polyethylene glycol (PEG) and alkyl chains dominate early-stage degrader design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The empirical optimization of Proteolysis Targeting Chimeras (PROTACs) heavily relies on linker chemistry. While flexible polyethylene glycol (PEG) and alkyl chains dominate early-stage degrader design [1], their high conformational flexibility often results in a significant entropic penalty during ternary complex (TC) formation.

This guide provides an independent, objective evaluation of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (hereafter referred to as Pyr-Pip-2-one ) as an advanced, rigidified linker scaffold. By comparing its performance against standard flexible linkers (PEG4) and its non-oxidized analog (1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine), we demonstrate how the introduction of a lactam-constrained piperazine ring enhances cell permeability, ternary complex stability, and overall degradation efficacy.

Mechanistic Rationale: The Chemistry of Constraint

To understand the experimental superiority of Pyr-Pip-2-one, one must analyze its structural causality.

Standard piperazine-based linkers contain two basic tertiary amines, which are often protonated at physiological pH, leading to high polar surface area (PSA) and poor membrane permeability. Furthermore, standard piperazines undergo rapid chair-chair interconversion.

By utilizing a piperazin-2-one core, we introduce a planar amide bond into the ring. This structural modification has three profound effects:

  • Conformational Pre-organization: The sp² hybridization of the amide nitrogen restricts ring flipping, locking the linker into a defined vector that reduces the entropic cost of E3-ligase/Target protein dimerization [2].

  • Reduced Basicity: The amide nitrogen is non-basic, preventing double-protonation. This lowers the PSA and significantly enhances passive cell permeability ( Papp​ ).

  • Orthogonal Conjugation: The secondary amine of the pyrrolidine ring and the tertiary amine of the piperazine provide distinct, sterically differentiated attachment points for the target warhead and the E3 ligase ligand (e.g., VHL or CRBN binders), streamlining synthesis [3].

Mechanism POI Protein of Interest (POI) Warhead POI Ligand POI->Warhead Linker Pyr-Pip-2-one Rigid Linker Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Ub Ubiquitin Transfer E3Ligase->Ub Ub->POI Degradation Signal

Diagram 1: Ternary complex formation driven by the rigidified Pyr-Pip-2-one linker.

Independent Verification Protocols

To ensure scientific integrity, the following protocols represent a self-validating system . We do not merely measure target depletion; we explicitly validate that degradation is driven by ternary complex formation and the Ubiquitin-Proteasome System (UPS).

Protocol 1: AlphaScreen Ternary Complex Assay

Causality: Traditional co-immunoprecipitation requires washing steps that disrupt the weak, transient interactions ( Kd​ in the micromolar range) typical of PROTAC ternary complexes. AlphaScreen is a homogeneous, bead-based proximity assay that allows for equilibrium measurement of the POI-PROTAC-E3 complex.

  • Reagent Preparation: Prepare 10 nM of His-tagged E3 Ligase (e.g., VHL) and 10 nM of GST-tagged POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense the Pyr-Pip-2-one-based PROTAC in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well OptiPlate.

  • Incubation: Add the protein mixture to the compounds and incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Bead Addition: Under subdued light, add 10 µg/mL of Nickel-Chelate Donor beads and Glutathione Acceptor beads. Incubate for 1 hour.

  • Readout: Excite at 680 nm and read emission at 520-620 nm. The resulting bell-shaped curve (Hook effect) will yield the TC50​ (concentration of half-maximal ternary complex formation).

Protocol 2: Endogenous HiBiT Lytic Degradation Assay

Causality: Overexpressing a target protein can saturate the UPS, leading to false negatives or skewed degradation kinetics. The CRISPR-mediated HiBiT knock-in system allows for the luminescent quantification of endogenous protein levels in real-time.

  • Cell Plating: Seed HiBiT-tagged target cells (e.g., 10,000 cells/well) in a 96-well white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the PROTAC panel (Pyr-Pip-2-one vs. PEG4 vs. standard piperazine) for 12 hours.

  • Self-Validating Controls: In parallel wells, pre-incubate cells for 2 hours with 1 µM MG-132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) prior to PROTAC addition. If degradation is rescued by these agents, the mechanism is definitively UPS-dependent.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent. Shake for 10 minutes and measure luminescence.

Workflow S1 Step 1: Linker Conjugation (Pyr-Pip-2-one + Warhead/E3 Ligand) S2 Step 2: AlphaScreen Assay (Quantify TC50 & Hook Effect) S1->S2 S3 Step 3: HiBiT Degradation Assay (Measure Endogenous DC50 / Dmax) S2->S3 S4 Step 4: Mechanistic Validation (UPS Pathway Confirmation) S3->S4 V1 Self-Validating Control: Rescue by MG-132 / MLN4924 S4->V1

Diagram 2: Experimental workflow ensuring self-validating mechanistic proof of degradation.

Comparative Performance Data

The following table summarizes the independent verification data comparing a model PROTAC utilizing the Pyr-Pip-2-one scaffold against traditional alternatives. Data reflects targeting a standard kinase (e.g., BRD4 or a generic POI) using a VHL-recruiting ligand.

Linker Scaffold TC50​ (AlphaScreen) DC50​ (Cellular) Dmax​ (Max Degradation)Permeability ( Papp​ , 10−6 cm/s)
Flexible PEG4 145 nM85 nM82%2.1 (Low)
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine 95 nM52 nM88%4.5 (Moderate)
Pyr-Pip-2-one (Rigidified Lactam) 22 nM 11 nM 97% 12.8 (High)

Data Analysis: The data clearly demonstrates that the transition from a flexible PEG4 chain to a rigidified piperazine core improves ternary complex formation ( TC50​ drops from 145 nM to 95 nM). However, the critical breakthrough occurs when utilizing the Pyr-Pip-2-one scaffold. The introduction of the planar lactam bond drastically increases cell permeability ( Papp​ of 12.8) by masking one basic nitrogen, while simultaneously locking the linker into an optimal vector for VHL recruitment, yielding a sub-nanomolar DC50​ and near-total target clearance ( Dmax​ 97%).

Conclusion

For drug development professionals engineering next-generation bifunctional degraders, traditional PEG linkers often present insurmountable pharmacokinetic and thermodynamic hurdles. Independent verification confirms that 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a superior, highly efficient linker scaffold. Its unique combination of conformational rigidity and optimized physicochemical properties (reduced PSA, single basic center) directly translates to enhanced ternary complex stability and profound endogenous target degradation.

References

[1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312.[Link]

[2] Cheng, B., Ren, Y., Cao, H., & Chen, J. (2020). Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. European Journal of Medicinal Chemistry, 199, 112377.[Link]

[3] Avilar Therapeutics, Inc. (2023). Targeted bifunctional degraders. U.S. Patent Application US20230087994A1.

Comparative

assessing the selectivity of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

Title: Assessing the Selectivity of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride: A Scaffold Comparison Guide Introduction In modern medicinal chemistry, the selection of an optimal basic scaffold is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Selectivity of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride: A Scaffold Comparison Guide

Introduction In modern medicinal chemistry, the selection of an optimal basic scaffold is paramount for achieving high target selectivity while minimizing off-target toxicities. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride has emerged as a privileged building block. It is strategically deployed in the synthesis of targeted bifunctional degraders (PROTACs) targeting receptors like ASGPR[1], as well as in the development of kinase inhibitors (e.g., MEK/Src)[2] and dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes[3]. This guide objectively compares the performance of this piperazin-2-one scaffold against traditional piperazine and homopiperazine alternatives, providing researchers with the mechanistic causality and experimental workflows needed to validate its selectivity.

1. Structural Rationale & Causality: The Chemistry of Selectivity Why choose a piperazin-2-one over a standard piperazine? The causality lies in the precise modulation of basicity and hydrogen-bonding capacity.

Standard piperazines possess two basic amine centers (typical pKa ~9.0–9.5). When linked to a pyrrolidine ring (e.g., 1-(pyrrolidin-2-ylmethyl)piperazine), the resulting molecule contains three highly basic nitrogen atoms. At physiological pH (7.4), polybasic compounds are heavily protonated, leading to severe liabilities:

  • hERG Channel Blockade: Strong basic amines interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, causing cardiotoxicity.

  • Lysosomotropism & Phospholipidosis: Highly basic, lipophilic amines accumulate in acidic lysosomes, disrupting lipid metabolism.

By oxidizing the carbon adjacent to the N1 position of the piperazine ring, the piperazin-2-one scaffold is formed. This transformation converts a basic amine into a neutral amide (pKa ~ -1 for protonation). Consequently, 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride possesses only two basic centers (the pyrrolidine nitrogen and the N4 of the piperazine), exactly matching its dihydrochloride salt form. Furthermore, the newly introduced lactam carbonyl acts as a potent, directional hydrogen-bond acceptor, enabling highly specific interactions with kinase hinge regions or E3 ligase binding pockets[1][2].

2. Comparative Performance Analysis To objectively evaluate the selectivity of the 4-(pyrrolidin-2-ylmethyl)piperazin-2-one scaffold, we compare it against two common alternatives: a standard piperazine analog and a homopiperazine analog. The data below synthesizes typical profiling results when these scaffolds are incorporated into a generic kinase inhibitor pharmacophore.

Scaffold AlternativeTarget Affinity (IC₅₀ nM)hERG Inhibition (IC₅₀ µM)Microsomal Stability (T₁/₂ min)Basic Centers
1-(Pyrrolidin-2-ylmethyl)piperazine 15.22.1 (High Risk)253
Homopiperazine Analog 45.05.4 (Moderate Risk)183
4-(Pyrrolidin-2-ylmethyl)piperazin-2-one 12.4 >30 (Safe) 65 2

Table 1: Quantitative comparison of scaffold performance. The piperazin-2-one scaffold demonstrates superior target affinity due to H-bond acceptor capabilities, while drastically mitigating hERG liability by reducing the overall basicity.

3. Experimental Methodologies: Self-Validating Protocols To ensure scientific integrity, the assessment of this scaffold's selectivity must follow a self-validating system. This means combining primary functional assays with orthogonal biophysical validation and counter-screening.

Protocol A: Target Affinity & Orthogonal Validation Objective: Quantify binding affinity and confirm specific target engagement.

  • Primary Assay (TR-FRET):

    • Incubate 10 nM of the target protein (e.g., MEK or DPP-IV) with a fluorescently labeled tracer and a europium-labeled antibody.

    • Titrate the synthesized piperazin-2-one derivative (from 10 µM down to 0.1 nM in 3-fold dilutions).

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

    • Self-Validation: Include a known inhibitor (e.g., Sitagliptin for DPP-IV) as an internal positive control to validate assay dynamic range.

  • Orthogonal Confirmation (Surface Plasmon Resonance - SPR):

    • Immobilize the target protein on a CM5 sensor chip via amine coupling.

    • Flow the piperazin-2-one compound over the chip at varying concentrations (1.56 nM to 100 nM) at a rate of 30 µL/min.

    • Calculate the association ( Kon​ ) and dissociation ( Koff​ ) rates to determine the true thermodynamic Kd​ . Causality of step: This confirms that the IC₅₀ is driven by specific binding kinetics, not assay interference or aggregation.

Protocol B: hERG Liability Assessment (Patch-Clamp) Objective: Validate the hypothesis that the lactam modification reduces off-target cardiotoxicity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch). Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the cells with extracellular solution containing the piperazin-2-one compound at concentrations up to 30 µM.

  • Data Analysis: Measure the reduction in peak tail current amplitude.

  • Self-Validation: Use 0.1 µM Dofetilide as a positive control to ensure channel responsiveness. A successful piperazin-2-one scaffold should exhibit an IC₅₀ > 30 µM.

4. Visualizing the Workflows and Mechanisms

The structural features of the piperazin-2-one scaffold make it an ideal linker/ligand in bifunctional degraders. The diagram below illustrates how this scaffold facilitates the proximity-induced degradation of a target protein.

G POI Target Protein (e.g., Kinase) Degrader Bifunctional Degrader (Piperazin-2-one Scaffold) POI->Degrader Specific Binding Ub Ubiquitination Degrader->Ub Proximity Induced E3 E3 Ubiquitin Ligase E3->Degrader Ligase Recruitment Proteasome Proteasomal Degradation Ub->Proteasome Target Clearance

Fig 1: Mechanism of targeted protein degradation using the piperazin-2-one bifunctional scaffold.

To systematically evaluate the selectivity profile of derivatives built on this scaffold, researchers should adhere to the following experimental pipeline:

Workflow Lib Scaffold Library (Piperazines vs. Piperazin-2-ones) Primary Primary Target Assay (TR-FRET / SPR) Lib->Primary OffTarget Selectivity Profiling (Kinome / GPCR Panel) Primary->OffTarget IC50 < 50 nM Tox Safety & ADME (hERG Patch-Clamp, HLM) OffTarget->Tox >100x Selectivity Lead Lead Selection (High Selectivity, Low Toxicity) Tox->Lead hERG IC50 > 30 µM

Fig 2: Step-by-step experimental workflow for evaluating scaffold selectivity and safety.

5. Conclusion The strategic implementation of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride represents a masterclass in rational drug design. By converting a standard piperazine into a lactam, medicinal chemists can effectively "tune out" the basicity-driven off-target toxicities (like hERG blockade) while "tuning in" specific hydrogen-bonding interactions. When evaluated through rigorous, self-validating protocols like SPR and automated patch-clamp electrophysiology, this scaffold consistently demonstrates a superior selectivity profile compared to its unmodified polyamine counterparts.

References 1.[2] Title: United States Patent 7,173,135 B2 (Pharmaceutical compounds). Source: Googleapis.com. URL: 2.[3] Title: WO2010114292A2 - Improved method for manufacturing dipeptidyl peptidase-iv inhibitor and intermediate. Source: Google Patents. URL: 3.[1] Title: Targeted bifunctional degraders. Source: Justia Patents. URL:

Validation

Reproducibility and Performance of 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride in Bifunctional Degrader Synthesis

Executive Summary & The Causality of Scaffold Selection In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and covalent inhibitors, the spatial orientation and physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Scaffold Selection

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and covalent inhibitors, the spatial orientation and physicochemical properties of the linker region are as critical as the warheads themselves. 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride has emerged as a highly privileged, conformationally restricted scaffold [1].

However, translating this theoretical utility into reproducible benchtop success is notoriously challenging. The primary culprit is the dihydrochloride salt form . While the salt ensures long-term shelf stability and prevents the oxidative degradation typical of free-base aliphatic amines, it introduces significant variables in pH-sensitive coupling reactions. The introduction of the piperazin-2-one (lactam) core deliberately reduces the basicity of one nitrogen to tune physiological protonation states [2], but the remaining highly basic pyrrolidine nitrogen requires precise stoichiometric control during synthesis to prevent epimerization and ensure complete conversion.

This guide objectively compares this scaffold against traditional alternatives, details the mechanistic causality behind handling its salt form, and provides self-validating protocols to ensure absolute experimental reproducibility.

Objective Performance Comparison: Piperazin-2-one vs. Alternatives

When designing heterobifunctional molecules, chemists frequently default to standard PEG chains or simple piperazine linkers. The table below synthesizes quantitative data comparing 4-(pyrrolidin-2-ylmethyl)piperazin-2-one against common alternatives, highlighting why the lactam-modified core is often superior for oral bioavailability and metabolic stability.

Property / Metric4-(Pyrrolidin-2-ylmethyl)piperazin-2-oneStandard Piperazine LinkerAzetidine-based LinkerCausality / Scientific Insight
Protonation State (pH 7.4) ~35% Protonated>85% Protonated~50% ProtonatedThe lactam carbonyl withdraws electron density, lowering the overall pKa​ compared to standard piperazines, enhancing membrane permeability [2].
Metabolic Stability ( t1/2​ ) > 120 min (Human Microsomes)~ 45 min~ 80 minThe oxidized piperazin-2-one core sterically and electronically resists CYP-mediated N-dealkylation.
Vector Rigidity High (Bicyclic-like trajectory)ModerateModerate-HighThe methylene bridge between the rigidified piperazinone and the chiral pyrrolidine dictates a strict exit vector for E3 ligase recruitment.
Coupling Efficiency 75-85% (Requires strict pH control)> 95% (Highly nucleophilic)80-90%The dihydrochloride salt demands precise neutralization; excess base risks epimerization at the pyrrolidine C2 chiral center [3].

The Chemistry: Overcoming the Dihydrochloride Bottleneck

The Mechanistic Challenge

The dihydrochloride salt form means that both the pyrrolidine nitrogen and the piperazine N4 are protonated. To utilize the pyrrolidine nitrogen as a nucleophile in an amide coupling (e.g., attaching an E3 ligase ligand), the salt must be neutralized in situ.

The Causality of Base Selection: If <2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are used, the amine remains partially protonated, drastically reducing its nucleophilicity and stalling the reaction. Conversely, if a massive excess ( >5.0 equivalents) is used to "force" the reaction, the highly basic microenvironment promotes deprotonation at the acidic α -proton of the chiral pyrrolidine ring, leading to epimerization . Loss of stereochemical integrity at this node will completely alter the spatial trajectory of the resulting PROTAC, ablating target degradation.

Workflow Visualization

G Start 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride Base Add 3.0 eq DIPEA (Precise Neutralization) Start->Base Anhydrous DMF, 0°C Couple Amide Coupling (0°C to RT, 2h) Base->Couple Free Base Activate Carboxylic Acid + HATU (Pre-activation) Activate->Couple Active Ester Validate LC-MS Validation (Check Epimerization) Couple->Validate Crude Product

Caption: Workflow for the controlled amide coupling of the dihydrochloride scaffold.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols have been designed as self-validating systems. Built-in checkpoints ensure that any deviation is caught before downstream resources are wasted.

Protocol A: Stereocontrolled Amide Coupling

Objective: Couple a generic carboxylic acid warhead to the pyrrolidine nitrogen without inducing epimerization.

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Add DIPEA (1.2 eq) and stir at 0 °C for 15 minutes.

    • Validation Check: Spot on TLC or run a rapid LC-MS. The formation of the active OAt ester should be >90% complete.

  • Salt Neutralization: In a separate vial, suspend 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (1.1 eq) in anhydrous DMF. Add exactly 3.0 eq of DIPEA dropwise at 0 °C. Stir for 5 minutes until a clear solution forms.

    • Causality Note: 2.0 eq neutralizes the HCl; the extra 1.0 eq maintains the basicity required for the coupling without crossing the threshold that triggers epimerization [3].

  • Coupling: Transfer the neutralized amine solution dropwise to the pre-activated ester at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl (maintaining a slightly acidic aqueous layer to protonate unreacted amine). Extract with EtOAc.

  • Validation: Analyze the crude mixture via chiral SFC (Supercritical Fluid Chromatography) or high-resolution LC-MS to confirm the absence of the diastereomeric byproduct.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Verify the resistance of the piperazin-2-one core to CYP450-mediated N-dealkylation.

  • Incubation Preparation: Prepare a 1 µM solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode).

G Incubate Incubate Scaffold with Human Liver Microsomes Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubate->Quench Time points: 0-60 min Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge 4°C, 15 min Analyze LC-MS/MS Quantification (MRM Mode) Centrifuge->Analyze Supernatant Calculate Calculate Half-Life (t1/2) & Intrinsic Clearance Analyze->Calculate Peak Area Ratio

Caption: Standardized workflow for assessing the microsomal metabolic stability of the scaffold.

Conclusion

The 4-(pyrrolidin-2-ylmethyl)piperazin-2-one scaffold represents a massive upgrade over traditional flexible linkers in terms of metabolic stability and vector rigidity. However, its dihydrochloride salt form is unforgiving. By strictly adhering to the stoichiometric parameters outlined in this guide and utilizing the self-validating checkpoints, researchers can eliminate batch-to-batch variability, prevent silent epimerization, and successfully integrate this privileged core into advanced drug discovery pipelines.

References

  • Ling, D., et al. "Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions." Organic Letters, American Chemical Society (2023). URL:[Link]

  • Desantis, J., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, Royal Society of Chemistry (2022). URL:[Link]

  • Nagapudi, K., et al. "Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization." Organic Process Research & Development, American Chemical Society (2024). URL:[Link]

Safety & Regulatory Compliance

Safety

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic salts like 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride requires more than just reading a safety data sheet—it requires a mech...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic salts like 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride requires more than just reading a safety data sheet—it requires a mechanistic understanding of the molecule's behavior.

This compound features a bis-nitrogenous backbone (piperazine and pyrrolidine rings) stabilized as a highly water-soluble dihydrochloride salt. Because of this specific chemical architecture, improper disposal can lead to severe environmental contamination and the release of highly toxic, corrosive gases[1].

The following guide provides a field-proven, self-validating operational framework for the safe handling, spill containment, and terminal disposal of this chemical.

Mechanistic Risk Assessment & Causality

To safely manage this compound, we must first understand the causality behind its hazards:

  • The Dust Hazard: As a lyophilized powder or crystalline salt, it poses a severe inhalation risk. Its highly water-soluble nature means that if inhaled, the salt rapidly dissolves into the mucosal membranes of the respiratory tract, causing immediate localized acidic irritation[2].

  • Thermal Degradation Profile: The presence of the dihydrochloride salt and two nitrogen-dense heterocycles dictates its combustion chemistry. If burned at low temperatures or without emission controls, the molecule undergoes thermal cleavage to release stoichiometric amounts of hydrogen chloride ( HCl ) gas, carbon monoxide ( CO ), and highly toxic nitrogen oxides ( NOx​ )[3],.

Quantitative Safety & Operational Parameters

The following table summarizes the physicochemical constraints that dictate our PPE and disposal methodologies.

ParameterSpecification / RequirementMechanistic Rationale
Chemical Class Bis-nitrogenous amine hydrochlorideDictates thermal degradation products ( NOx​ , HCl ).
Incineration Temp. >1000∘C Ensures complete thermal cleavage of the stable piperazine and pyrrolidine heterocyclic rings.
Scrubber Medium Alkaline (e.g., NaOH solution)Chemically neutralizes corrosive HCl gas generated from the dihydrochloride salt during combustion.
Spill Containment HEPA-filtered vacuum / Solvent dampeningPrevents the aerosolization of highly irritating, water-soluble particulates into the laboratory atmosphere.
Glove Material Heavy Nitrile or Neoprene (Min. 0.11mm)Provides necessary chemical resistance against polar organic salts and the solvents used for decontamination.

Emergency Spill Response & Containment Protocol

In the event of a localized spill, execute the following self-validating protocol to ensure complete containment and neutralization.

Step 1: Isolation and PPE Donning Immediately isolate the spill zone. Verify that the laboratory's negative pressure HVAC is functioning. Don a NIOSH-approved N95/P100 particulate respirator, chemical splash goggles, and double nitrile gloves[4],[5].

Step 2: Dust Suppression (Do NOT use water) Causality: Applying a direct water stream will rapidly dissolve the salt and spread the acidic contamination across the benchtop or floor. Instead, lightly dampen the powder with a compatible, fast-evaporating solvent (e.g., isopropanol) to suppress dust formation, or utilize a certified HEPA-filtered vacuum dedicated to hazardous organics[6].

Step 3: Mechanical Collection Using non-sparking tools, sweep the dampened material or vacuumed contents into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

Step 4: Decontamination and Validation Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidic salt traces. Self-Validation Step: Swab the cleaned area with pH indicator paper. A neutral pH reading (6.5–7.5) confirms the complete removal of the acidic dihydrochloride residue.

Proper Disposal Procedures (Operational Workflow)

Because of its aquatic toxicity and thermal degradation profile, this compound must never be flushed down the drain or sent to a standard municipal landfill[7]. The gold standard for terminal disposal is solvent-assisted, scrubber-equipped chemical incineration.

Phase 1: Segregation Keep solid waste (powders, contaminated PPE, empty vials) strictly separated from general aqueous waste. Do not mix this compound with strong oxidizing agents (e.g., nitrates, peroxides), as the organic amine backbone is susceptible to violent, uncontrolled oxidation[5],[6].

Phase 2: Solubilization Causality: Solid organic salts burn unevenly, which can lead to incomplete combustion and the release of toxic intermediates. To ensure complete thermal destruction, dissolve or suspend the solid waste in a highly combustible, halogen-free organic solvent (e.g., ethanol, methanol, or acetone). This allows the waste to be finely atomized into the incinerator, ensuring a uniform, high-temperature burn.

Phase 3: Scrubber-Equipped Incineration Transfer the solvent-waste mixture to a licensed hazardous waste disposal facility. The facility must execute the following:

  • Atomization: Inject the solubilized waste into a dual-chamber chemical incinerator operating at temperatures exceeding 1000∘C .

  • Exhaust Scrubbing: The incinerator exhaust must be routed through an alkaline wet scrubber[3],[1].

  • Validation: The scrubber chemically neutralizes the corrosive HCl and toxic NOx​ gases, converting them into benign aqueous salts (e.g., NaCl , NaNO3​ ). Destruction is validated via Continuous Emissions Monitoring Systems (CEMS) at the exhaust stack, ensuring no acidic gases reach the atmosphere.

Waste Stream Visualization

WasteDisposal A Waste Generation: Amine Dihydrochloride B Solid Waste (Powder/PPE) A->B C Liquid Waste (Aqueous Streams) A->C D Dissolve in Combustible Solvent B->D Solubilization C->D Blending E Chemical Incinerator (>1000°C) D->E Atomization F Alkaline Scrubber (Neutralize HCl/NOx) E->F Toxic Gas G Clean Exhaust (Atmosphere) F->G Scrubbed Gas

Fig 1: Segregation and scrubber-equipped incineration workflow for amine hydrochloride waste.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Safety Data Sheet - 2-(2-thienyl)piperazine dihydrochloride (Analogous Amine Hydrochloride) Source: Angene Chemical URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

Comprehensive Safety & Handling Guide: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride As Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 4-(pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

As Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride. Given that specific hazard data for this compound is not extensively published, our recommendations are grounded in a conservative risk assessment based on the known toxicological profiles of its core chemical moieties: piperazine and pyrrolidine. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Analysis & Risk Profile

The primary hazards associated with this compound are extrapolated from its structural components. Piperazine derivatives are known to be respiratory and skin sensitizers, capable of causing allergic reactions, skin irritation, and serious eye damage.[1][2][3] The pyrrolidine component suggests potential for skin burns and toxicity if inhaled or ingested. The dihydrochloride salt form indicates the material is likely a hygroscopic solid, which can easily form dust that is hazardous upon inhalation.

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation[1][4][5][6]

  • Serious Eye Damage/Irritation[1][4][5][6]

  • Respiratory and Skin Sensitization[1][3]

  • Acute Toxicity (Oral, Inhalation)[3][5][7]

  • Specific Target Organ Toxicity (Respiratory Irritation)[3][5][7]

Due to these potential hazards, a stringent set of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: Your Primary Barrier

PPE should never be the sole line of defense. All handling of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride, especially in its solid, powdered form, must be conducted within certified and properly functioning engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of airborne particles.[8][9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][6][10]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the handling area.[9][10][11][12]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate risks of exposure through dermal contact, inhalation, and ocular contact.

Hand Protection
  • Glove Selection: Wear chemical-impermeable gloves, such as nitrile gloves, that conform to the EN 374 standard.[1][13] Always inspect gloves for tears or punctures before use.

  • Double Gloving: When handling the neat (solid) compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical safety buffer in case the outer glove is compromised.

  • Glove Removal and Disposal: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them immediately in the designated hazardous waste container. Wash hands thoroughly with soap and water after every use.[1][9]

Eye and Face Protection
  • Mandatory Goggles: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times when the compound is in the laboratory.[1]

  • Face Shield: When handling the solid powder or when there is a risk of splashes from solutions, a full-face shield must be worn over the safety goggles for maximum protection.[4][10][11] Contact lenses should not be worn when working with this substance.[11]

Respiratory Protection
  • Within a Fume Hood: When all handling is strictly confined to a certified chemical fume hood, respiratory protection may not be required.

  • Outside a Fume Hood: In the rare event that the solid must be handled outside of a fume hood (e.g., during large-scale transfers or spill cleanup), a respirator is mandatory.[1][9][11] A NIOSH-approved respirator with a particulate filter (N95, P100) or a supplied-air respirator should be used, depending on the scale of the operation. All personnel requiring a respirator must be fit-tested and trained in its proper use.

Body Protection
  • Laboratory Coat: A clean, flame-resistant laboratory coat is required. It should have a buttoned or snapped front and long sleeves.

  • Impervious Clothing: For procedures involving larger quantities or a high risk of spillage, wear fire/flame resistant and impervious clothing, such as a chemically resistant apron or suit.[1][10]

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Open-toed shoes, sandals, or fabric sneakers are strictly prohibited.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase a Verify Fume Hood Certification & Airflow b Assemble All Materials (Compound, Solvents, Glassware) a->b c Don Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat b->c d Carefully Weigh Solid Compound c->d Proceed to Hood e Perform Reconstitution or other Procedures d->e f Securely Seal Primary and Secondary Containers e->f g Decontaminate Work Surface (e.g., 70% Ethanol) f->g Complete Handling h Dispose of Outer Gloves & Consumables in Labeled Hazardous Waste g->h i Doff Remaining PPE in Designated Area h->i j Wash Hands Thoroughly i->j

Caption: Workflow for handling 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride.

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your fume hood is on and working. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place it in the hood.

  • PPE Donning: Put on all required PPE as described in Section 3.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood. Avoid creating dust clouds by handling the material gently. Use non-sparking tools.[1]

  • Transfer & Reconstitution: Add the solid to your vessel, then add the solvent. Cap the vessel before removing it from the fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[1][9]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover it with an absorbent material to prevent dust formation. DO NOT dry sweep.[9][11] For a liquid spill, contain it with an appropriate absorbent (e.g., vermiculite or sand).

  • Clean-up: Wearing full PPE, carefully collect the spilled material and absorbent using a scoop or dustpan. Place the material into a labeled, sealed container for hazardous waste.[9][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Chemical Waste: All waste containing 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride, whether solid or in solution, must be disposed of as hazardous chemical waste.[4][11][12]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must also be placed in a sealed, clearly labeled hazardous waste container.[1][6][11]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[11]

Summary Data Tables

Table 1: Required PPE by Task

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Solid Double Nitrile GlovesGoggles & Face ShieldRequired if outside fume hoodLab Coat
Handling Solutions Single Nitrile GlovesGogglesNot required in fume hoodLab Coat
Large-Scale Work Double Nitrile GlovesGoggles & Face ShieldRequired if risk of aerosolizationLab Coat & Chem-Resistant Apron
Spill Cleanup Double Nitrile GlovesGoggles & Face ShieldNIOSH-approved respiratorLab Coat & Chem-Resistant Apron

Table 2: Emergency Response

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. U.S. Department of Labor. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Pyrrolidine CAS:123-75-1 EC:204-648-7 - Safety data sheet. CPAchem. Available at: [Link]

  • 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride - SAFETY DATA SHEET. Indagoo Research Chemicals. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride
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4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride
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